Destruxin E
Description
Properties
Molecular Formula |
C29H47N5O8 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37) |
InChI Key |
NIAYGGCQOYIHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Synonyms |
cyclo(N-methyl-L-alanyl-beta-alanyl-4,5-anhydro-3-deoxy-D-erythro-pentonoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl) destruxin DE destruxin E E-destruxin |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a Potent Mycotoxin: A Technical Chronicle of Destruxin E's Emergence
A pivotal moment in the study of fungal metabolites, the isolation of Destruxin E from the entomopathogenic fungus Oospora destructor (now classified as Metarhizium anisopliae) marked a significant advancement in understanding the chemical arsenal of this microbial genus. This technical guide delves into the historical context of its discovery, presenting a detailed examination of the experimental protocols that first brought this potent cyclodepsipeptide to light, alongside the key quantitative and spectroscopic data that defined its unique chemical identity.
First unveiled to the scientific community in 1981 by M. Païs, B.C. Das, and P. Ferron, the discovery of this compound expanded the known family of destruxins, a group of insecticidal compounds first reported by Kodaira in 1961 with the isolation of Destruxins A and B from the same fungal species.[1][2][3] The work of Païs and his colleagues was instrumental in revealing the chemical diversity within this class of mycotoxins, isolating a total of fourteen depsipeptides from their strain of Metarhizium anisopliae.[2] Among these was the novel epoxide-containing analogue, this compound, a discovery that opened new avenues for research into the structure-activity relationships and biosynthetic pathways of these complex natural products.
I. The Pioneering Protocol: Isolating this compound
Experimental Protocol: Isolation and Purification of Destruxins
This protocol represents a generalized yet detailed approach for the extraction and purification of destruxins, including this compound, from fungal cultures, drawing upon established methodologies.
1. Fungal Cultivation:
-
Organism: Metarhizium anisopliae is cultured in a suitable liquid medium, such as Czapek-Dox broth supplemented with 0.5% peptone, to encourage the production of secondary metabolites.[4][5]
-
Conditions: The fungus is typically grown for 10-14 days at a temperature of 26-28°C with constant agitation (e.g., 200 rpm on a rotary shaker) to ensure adequate aeration and nutrient distribution.[4][5]
2. Extraction of Crude Metabolites:
-
Filtration: The fungal biomass (mycelium) is separated from the liquid culture broth by filtration, often using Whatman No. 1 filter paper or a similar medium.[5][6]
-
Liquid-Liquid Extraction: The filtered broth, containing the secreted destruxins, is then subjected to liquid-liquid extraction. A common method involves mixing the broth with an equal volume of an organic solvent such as chloroform or methylene chloride.[5][6] The mixture is shaken vigorously to facilitate the transfer of the lipophilic destruxins into the organic phase.[6] The organic layer, now enriched with the crude destruxin mixture, is carefully separated. This extraction process is typically repeated multiple times to maximize the yield.
3. Purification by Chromatography:
-
Column Chromatography: The crude extract is concentrated under reduced pressure and then subjected to column chromatography for initial separation. Silica gel is a commonly used stationary phase.
-
High-Performance Liquid Chromatography (HPLC): For the fine separation of the various destruxin analogues, High-Performance Liquid Chromatography (HPLC) is employed. This technique allows for the isolation of individual compounds, such as this compound, with a high degree of purity.[7][8]
II. Defining a New Molecule: Physicochemical and Spectroscopic Data
The characterization of this compound relied on a combination of physicochemical measurements and spectroscopic analysis. This data was crucial in establishing its unique structure among the destruxin family.
| Property | Value | Reference |
| Molecular Formula | C29H47N5O8 | [9] |
| Molecular Weight | 593.7 g/mol | [9] |
| Monoisotopic Mass | 593.34246347 Da | [9] |
| Appearance | Amorphous solid | [10] |
| Mass Spectrometry (MS) | The mass spectra of destruxins are characterized by specific fragmentation patterns that allow for the identification of the amino acid and α-hydroxy acid residues. | [11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are essential for elucidating the precise connectivity and stereochemistry of the molecule. | [13] |
III. Visualizing the Path to Discovery: Experimental Workflow
The logical flow of the isolation and purification process for this compound can be represented as a streamlined workflow, from the initial fungal culture to the final purified compound.
The isolation and characterization of this compound by Païs and his team represented a significant contribution to the field of natural product chemistry. Their work not only introduced a new member to the growing family of destruxins but also provided the impetus for further investigations into the biosynthesis, mode of action, and potential applications of these fascinating fungal metabolites.
References
- 1. scielo.br [scielo.br]
- 2. Depsipeptides from Metarhizium anisopliae (1981) | Mary Païs | 134 Citations [scispace.com]
- 3. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vita-europe.com [vita-europe.com]
- 5. benchchem.com [benchchem.com]
- 6. thescipub.com [thescipub.com]
- 7. researchgate.net [researchgate.net]
- 8. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C29H47N5O8 | CID 46934590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Analytical strategy for determination of known and unknown destruxins using hybrid quadrupole-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Destruxin E: A Technical Guide to its Discovery, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin E is a potent cyclodepsipeptide mycotoxin belonging to a larger family of secondary metabolites produced by various entomopathogenic and phytopathogenic fungi, most notably Metarhizium anisopliae.[1][2] First isolated in 1981, this compound has garnered significant attention in the scientific community for its diverse biological activities, including insecticidal, phytotoxic, and particularly, its promising anticancer and antiangiogenic properties.[1][3][4] This technical guide provides a comprehensive overview of the discovery and structure elucidation of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathway interactions.
Discovery and Structure Elucidation: A Timeline
The journey to understanding this compound has spanned several decades, building upon the initial discovery of the destruxin family of compounds.
-
1961: The first members of the destruxin family are reported, isolated from the fungus Oospora destructor.[1]
-
1981: this compound is isolated from the culture medium of Metarhizium anisopliae by Pais and colleagues.[5][6] Initial structural characterization is performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[7]
-
1998: A liquid chromatography-mass spectrometry (LC/MS) method is developed for the rapid screening of destruxins, aiding in the identification of new derivatives.[8]
-
2010: The total synthesis of this compound is achieved for the first time. This seminal work definitively establishes the absolute stereochemistry of the chiral center at the epoxide as (S).[1][6] The synthesis also confirms that the natural stereoisomer exhibits significantly greater biological activity.[6]
-
Present: Ongoing research focuses on the biosynthesis of destruxins, revealing the nonribosomal peptide synthetase (NRPS) gene cluster responsible for their production, and further exploring their therapeutic potential.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on a combination of spectroscopic techniques. Below is a summary of key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₇N₅O₈ | |
| Molecular Weight | 593.7 g/mol | [9] |
| Stereochemistry | The stereochemistry of the chiral center at the epoxide is (S). | [6] |
| ¹³C NMR Chemical Shifts | See Table 2 for detailed chemical shifts of a related this compound derivative. | |
| Mass Spectrometry | Protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺ are commonly observed. Fragmentation patterns are used for identification. | [7] |
Table 1: Physicochemical Properties of this compound
| Carbon Position | Chemical Shift (δ) ppm of [β-Me-Pro] this compound chlorohydrin |
| α-Hydroxy Acid | |
| 2 | 71.2 |
| 3 | 58.4 |
| 4 | 36.1 |
| 5 | 67.3 |
| 6 | 25.9 |
| Proline | |
| α | 60.9 |
| β | 29.1 |
| γ | 25.3 |
| δ | 47.2 |
| Isoleucine | |
| α | 56.7 |
| β | 36.8 |
| γ | 25.1 |
| γ-CH₃ | 15.7 |
| δ | 11.4 |
| N-Me-Valine | |
| α | 61.2 |
| β | 30.5 |
| γ | 19.8, 19.2 |
| N-CH₃ | 32.1 |
| N-Me-Alanine | |
| α | 54.3 |
| β | 17.9 |
| N-CH₃ | 31.5 |
| β-Alanine | |
| α | 34.5 |
| β | 45.9 |
Table 2: ¹³C NMR Chemical Shifts of a this compound Derivative. Note: Data is for [β-Me-Pro] this compound chlorohydrin. While not identical to this compound, it provides a close approximation of the chemical shifts.[10]
Experimental Protocols
Isolation and Purification of this compound from Metarhizium anisopliae
The following protocol is a synthesized methodology based on established procedures for destruxin extraction and purification.[5][11][12]
1. Fungal Culture:
-
Inoculate Metarhizium anisopliae into a suitable liquid medium (e.g., Czapek Dox Broth supplemented with 0.5% peptone).
-
Incubate for 10-14 days at 26-28°C with shaking at 200 rpm.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.
-
Mix the filtered fermentation broth with an equal volume of acetonitrile.
-
Add 5% (w/v) sodium chloride (NaCl) to the mixture to induce phase separation.
-
Shake the mixture vigorously for 5-10 minutes and allow the layers to separate. The upper organic layer will contain the majority of the destruxins.
3. Purification:
-
Collect the upper organic layer and concentrate it under reduced pressure.
-
The crude extract can be further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. The gradient can be optimized to achieve the best separation of this compound from other destruxin analogues.
-
Detection: UV detection at 215 nm is suitable for monitoring the elution of the peptides.
-
-
Collect the fractions corresponding to the retention time of this compound.
-
The purity of the collected fractions should be confirmed by analytical HPLC and mass spectrometry.
Structural Analysis by Mass Spectrometry
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for the identification and structural elucidation of destruxins.[10][13]
1. Sample Preparation:
-
Dissolve the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at an appropriate concentration for mass spectrometric analysis.
2. Mass Spectrometry Analysis:
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for sample introduction.
-
Acquire full scan mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion of this compound to obtain fragmentation data. The fragmentation pattern will provide information about the amino acid sequence and the structure of the α-hydroxy acid side chain.
Biological Activity and Signaling Pathways
This compound exhibits potent anticancer activity through the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase) and modulation of the PI3K/Akt signaling pathway.[3][4][5]
V-ATPase Inhibition
V-ATPases are proton pumps responsible for acidifying intracellular compartments. Their inhibition disrupts cellular pH homeostasis, which can trigger apoptosis in cancer cells.[8][14][15] this compound is a potent inhibitor of V-ATPase, with an IC₅₀ in the nanomolar to low micromolar range.[2][6]
Caption: this compound inhibits V-ATPase, disrupting organelle acidification and leading to apoptosis.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.[16][17] this compound has been shown to inhibit this pathway, contributing to its cytotoxic effects.[3][4]
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation.
Conclusion
This compound stands out as a natural product with significant potential for further investigation, particularly in the realm of oncology. Its well-defined structure, established through total synthesis and modern spectroscopic methods, provides a solid foundation for structure-activity relationship studies and the design of novel analogues with improved therapeutic indices. The detailed experimental protocols and understanding of its molecular mechanisms of action outlined in this guide are intended to facilitate continued research and development of this promising compound.
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. Synthesis, Structure Determination and Biological Evaluation of this compound | CiNii Research [cir.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of efrapeptin and destruxin, metabolites of entomogenous fungi, on the hydrolytic activity of a vacuolar type ATPase identified on the brush border membrane vesicles of Galleria mellonella midgut and on plant membrane bound hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Destruxin B, a specific and readily reversible inhibitor of vacuolar-type H(+)-translocating ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Destruxin E in Metarhium robertsii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by the entomopathogenic fungus Metarhizium robertsii (formerly known as Metarhizium anisopliae) and other related fungi. These secondary metabolites exhibit a broad spectrum of biological activities, including potent insecticidal, phytotoxic, and antiviral properties. Among the various destruxins, Destruxin E has garnered significant attention for its potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in Metarhizium robertsii, detailing the genetic and enzymatic machinery, quantitative production data, relevant experimental protocols, and the regulatory networks that govern its synthesis.
The Destruxin Biosynthetic Gene Cluster
The biosynthesis of destruxins in Metarhizium robertsii is orchestrated by a dedicated gene cluster.[1] This cluster contains the core enzymes responsible for the assembly of the destruxin backbone and its subsequent modifications. The key genes and their corresponding enzymes are summarized below:
| Gene | Enzyme | Function |
| dtxS1 | Nonribosomal Peptide Synthetase (NRPS) | A large, modular enzyme that sequentially assembles the peptide backbone of destruxins. It contains adenylation (A), thiolation (T), and condensation (C) domains. |
| dtxS2 | Cytochrome P450 monooxygenase | A tailoring enzyme that hydroxylates the Destruxin B precursor at different positions to produce other destruxin analogs, including Destruxin A and subsequently this compound. |
| dtxS3 | Aldo-keto reductase | Responsible for the synthesis of the α-hydroxy acid precursor, α-hydroxyisocaproic acid (HIC), from α-ketoisocaproic acid. |
| dtxS4 | Aspartic acid decarboxylase | Catalyzes the formation of β-alanine, one of the amino acid building blocks of the destruxin molecule, from aspartic acid. |
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the precursor molecule, Destruxin B, followed by a series of enzymatic modifications.
The process initiates with the synthesis of the necessary precursors. The aldo-keto reductase DtxS3 converts α-ketoisocaproic acid to α-hydroxyisocaproic acid (HIC), while the aspartic acid decarboxylase DtxS4 produces β-alanine from aspartic acid. These precursors, along with proline, isoleucine, valine, N-methylvaline, and N-methylalanine, are then utilized by the nonribosomal peptide synthetase DtxS1. DtxS1 assembles these building blocks in a sequential manner and catalyzes the final cyclization step to yield Destruxin B.[1] Subsequently, the cytochrome P450 monooxygenase, DtxS2, carries out a series of hydroxylation reactions, first converting Destruxin B to Destruxin A, and then further modifying it to produce this compound.[1]
Quantitative Production of Destruxins
The production of this compound and other analogs can vary significantly between different strains of Metarhizium and is influenced by culture conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Destruxin Production by Metarhizium robertsii ARSEF 2575 in Submerged Culture [2]
| Time (days) | Destruxin A (mg/g dry weight) | Destruxin B (mg/g dry weight) | This compound (mg/g dry weight) |
| 1 | Not Detected | Not Detected | Not Detected |
| 2 | Not Detected | Not Detected | ~0.1 |
| 3 | ~0.2 | ~0.1 | ~0.8 |
| 4 | ~0.5 | ~0.2 | ~1.5 |
| 5 | ~0.8 | ~0.3 | ~2.0 |
Table 2: Destruxin Production in Various Metarhizium Strains after 5 Days of Submerged Culture [2]
| Strain | Species | Destruxin A (mg/g dry weight) | Destruxin B (mg/g dry weight) | This compound (mg/g dry weight) |
| ARSEF 552 | M. anisopliae | 0.4 ± 0.1 | 0.2 ± 0.05 | 1.2 ± 0.2 |
| ARSEF 729 | M. robertsii | 0.3 ± 0.08 | 0.1 ± 0.02 | 0.9 ± 0.1 |
| ARSEF 759 | M. anisopliae | 0.6 ± 0.1 | 0.3 ± 0.07 | 2.5 ± 0.4 |
| ARSEF 2575 | M. robertsii | 0.8 ± 0.1 | 0.3 ± 0.05 | 2.0 ± 0.3 |
| ARSEF 3643 | M. anisopliae | 1.2 ± 0.2 | 0.5 ± 0.1 | 32.0 ± 5.0 |
Experimental Protocols
Gene Knockout in Metarhizium robertsii to Confirm Gene Function
This protocol outlines the general steps for deleting a gene in the destruxin biosynthetic cluster using Agrobacterium tumefaciens-mediated transformation (ATMT).
Materials:
-
Metarhizium robertsii wild-type strain
-
Agrobacterium tumefaciens strain (e.g., AGL1)
-
Binary vector for gene replacement (containing a selectable marker, e.g., herbicide resistance)
-
Induction medium (IM) for A. tumefaciens
-
Potato Dextrose Agar (PDA) plates
-
Czapek-Dox agar (CDA) plates with appropriate selection agent
-
Spectinomycin, Cefotaxime
Methodology:
-
Construct the Gene Replacement Cassette:
-
Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene from M. robertsii genomic DNA using PCR.
-
Clone the flanking regions into a binary vector on either side of a selectable marker gene.
-
Transform the resulting plasmid into E. coli for amplification and sequence verification.
-
Transform the verified plasmid into A. tumefaciens.
-
-
Prepare Fungal and Bacterial Cultures:
-
Grow M. robertsii on PDA plates to obtain fresh conidia.
-
Grow the transformed A. tumefaciens in liquid medium with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Induce the vir genes of A. tumefaciens by incubating in Induction Medium containing acetosyringone.
-
-
Co-cultivation:
-
Mix the induced A. tumefaciens culture with M. robertsii conidia.
-
Spread the mixture onto a cellophane membrane placed on IM agar plates.
-
Co-cultivate for 2-3 days at 25°C.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to CDA plates containing the appropriate selection agent (e.g., herbicide) and antibiotics to inhibit bacterial growth (e.g., Cefotaxime).
-
Incubate at 25°C until resistant fungal colonies appear.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from putative transformants.
-
Confirm the gene replacement event by PCR using primers that flank the insertion site and internal to the selectable marker.
-
Further confirmation can be achieved by Southern blot analysis.
-
HPLC-MS Analysis of Destruxins
This protocol provides a general method for the extraction and quantification of destruxins from fungal cultures.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
HPLC system with a C18 column and a mass spectrometer (MS) detector
Methodology:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
For analysis of intracellular destruxins, the mycelium can be extracted with methanol.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a small volume of methanol and dilute with water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the destruxins with a higher percentage of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of methanol for analysis.
-
-
HPLC-MS Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be a linear increase from 10% B to 90% B over 20-30 minutes.
-
Monitor the eluent using a mass spectrometer in positive ion mode, scanning for the characteristic m/z values of the different destruxins.
-
Quantify the destruxins by comparing the peak areas to a standard curve generated with purified destruxin standards.
-
Regulatory Pathways
The biosynthesis of secondary metabolites in fungi is tightly regulated by complex signaling networks. While the specific regulation of the destruxin gene cluster is still under investigation, several key signaling pathways are known to influence secondary metabolism in Metarhizium robertsii. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Fus3 and Slt2 cascades, are known to play a role in regulating virulence and secondary metabolism.[3][4][5][6] It is hypothesized that these pathways may influence the expression of transcription factors that bind to the promoter regions of the dtxS genes.
Experimental Workflow for Characterizing the Destruxin Biosynthetic Pathway
A systematic approach is required to fully elucidate the function of the genes within the destruxin biosynthetic cluster and to characterize the enzymes involved. The following workflow outlines the key experimental stages.
This comprehensive workflow, combining genetic, analytical, and biochemical approaches, is essential for a thorough understanding of the this compound biosynthetic pathway. The insights gained from such studies are invaluable for efforts to engineer the pathway for the production of novel destruxin analogs with improved properties for pharmaceutical and agricultural applications.
References
- 1. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK cascade-mediated regulation of pathogenicity, conidiation and tolerance to abiotic stresses in the entomopathogenic fungus Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii [frontiersin.org]
- 6. New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Architecture of Destruxin Biosynthesis in Entomopathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably species within the genus Metarhizium.[1] These secondary metabolites are recognized for their potent insecticidal, cytotoxic, and antiviral activities, making them subjects of significant interest for applications in agriculture and pharmacology.[1][2] This technical guide provides an in-depth exploration of the genetic basis of destruxin biosynthesis, detailing the core enzymatic machinery, the organization of the biosynthetic gene cluster, and the experimental methodologies employed to elucidate this complex pathway. Furthermore, we present quantitative data on destruxin production and discuss the putative regulatory networks that govern their synthesis.
The Destruxin Biosynthetic Gene Cluster
The biosynthesis of destruxins is orchestrated by a dedicated gene cluster, with the central enzyme being a non-ribosomal peptide synthetase (NRPS). In the well-studied entomopathogenic fungus Metarhizium robertsii, this cluster contains the key genes responsible for the assembly and modification of the destruxin scaffold.[3][4]
Core Genes and Their Functions
The core genes within the destruxin biosynthetic cluster in M. robertsii and their respective functions are summarized in the table below.
| Gene | Encoded Protein | Function in Destruxin Biosynthesis |
| dtxS1 | Destruxin Synthetase 1 (NRPS) | A six-module NRPS responsible for the sequential condensation of one α-hydroxy acid and five amino acid residues that form the core destruxin backbone.[3][5][6] |
| dtxS2 | Cytochrome P450 monooxygenase | A tailoring enzyme that hydroxylates the initial product, Destruxin B, to produce other destruxin analogs, such as Destruxin A and E, through a series of reactions.[3] |
| dtxS3 | Aldo-keto reductase | Involved in the synthesis of the α-hydroxy acid precursor, α-hydroxyisocaproic acid (HIC), which is required for the initiation of the NRPS assembly line.[3] |
| dtxS4 | Aspartic acid decarboxylase | Believed to be responsible for providing the β-alanine precursor for incorporation into the destruxin molecule.[3] |
The Biosynthetic Pathway of Destruxins
The synthesis of the various destruxin analogs is a multi-step process initiated by the DtxS1 NRPS and further modified by tailoring enzymes. The pathway commences with the formation of Destruxin B, which serves as a precursor for other major destruxins.
Caption: The biosynthetic pathway of major destruxins in Metarhizium robertsii.
Quantitative Analysis of Destruxin Production
The production of destruxins varies significantly among different Metarhizium species and strains and is influenced by culture conditions. Below is a summary of quantitative data on destruxin production from various studies.
Table 1: Destruxin Production in Wild-Type Metarhizium Strains
| Metarhizium Species/Strain | Culture Conditions | Destruxin A (mg/g DW) | Destruxin B (mg/g DW) | This compound (mg/g DW) | Reference |
| M. robertsii ARSEF 2575 | Submerged culture, Czapek-Dox broth + 0.5% peptone, 5 days | ~2.5 | ~0.5 | ~4.0 | [7] |
| M. anisopliae s.l. ARSEF 759 | Submerged culture, Czapek-Dox broth + 0.5% peptone, 5 days | ~0.8 | ~0.2 | ~1.2 | [7] |
| M. guizhouense | Not specified | Highest producer | Not specified | Highest producer | [8] |
| M. brunneum | Not specified | Lower than M. robertsii | Not specified | Lower than M. robertsii | [8] |
Table 2: Destruxin Production in M. robertsii Gene Deletion Mutants
| Mutant Strain | Genetic Modification | Destruxin Profile | Reference |
| ΔdtxS1 | Deletion of the NRPS gene | Complete abolishment of destruxin production.[3] | [3] |
| ΔdtxS2 | Deletion of the P450 gene | Production of Destruxin B, B₂, and desmethyl-B only.[3] | [3] |
Putative Regulatory Pathways
The biosynthesis of destruxins, like other secondary metabolites, is tightly regulated by complex signaling networks in response to environmental cues. While direct regulatory links to the destruxin gene cluster are still being fully elucidated, key signaling pathways known to influence secondary metabolism and virulence in Metarhizium are implicated.
G-protein coupled receptors (GPCRs) on the fungal cell surface are thought to perceive host signals or other environmental cues, initiating downstream signaling cascades.[9][10][11][12] These cascades can involve cyclic AMP (cAMP) signaling and mitogen-activated protein kinase (MAPK) pathways, which in turn can modulate the activity of global regulatory complexes. The Velvet complex, a key regulator of secondary metabolism and development in fungi, is a likely candidate for controlling the expression of the destruxin gene cluster.[13][14][15][16]
Caption: A putative signaling pathway for the regulation of destruxin biosynthesis.
Experimental Protocols
The elucidation of the genetic basis of destruxin biosynthesis has been made possible through a combination of genetic, analytical, and molecular biology techniques.
Agrobacterium tumefaciens-Mediated Transformation for Gene Knockout
This protocol is used to create targeted gene deletions to study the function of specific genes in the destruxin biosynthesis pathway.
Caption: A generalized workflow for Agrobacterium-mediated gene knockout in M. robertsii.
Methodology:
-
Vector Construction: A binary vector (e.g., pPK2-based) is engineered to contain a selectable marker (e.g., phosphinothricin or nourseothricin resistance gene) flanked by homologous regions of the target gene to be deleted.[2][17][18][19][20]
-
Transformation of A. tumefaciens: The constructed vector is introduced into a suitable A. tumefaciens strain, such as AGL1, via electroporation or heat shock.[2]
-
Co-cultivation: M. robertsii conidia (approximately 1 x 10⁶) are mixed with an induced culture of the transformed A. tumefaciens and plated on induction medium.[2][21][22]
-
Selection of Transformants: After co-cultivation, the fungal transformants are selected on a medium containing the appropriate selective agent (e.g., herbicide) and an antibiotic to inhibit the growth of A. tumefaciens.
-
Verification: Putative transformants are verified by PCR to confirm the integration of the knockout cassette at the target locus and the absence of the wild-type gene. Southern blotting can be used for further confirmation.
-
Phenotypic Analysis: The verified mutants are then analyzed for their ability to produce destruxins using methods such as HPLC or LC-MS.
High-Performance Liquid Chromatography (HPLC) for Destruxin Analysis
HPLC is a standard method for the separation and quantification of destruxins from fungal culture extracts.
Methodology:
-
Extraction: Destruxins are extracted from the culture filtrate using a solvent such as ethyl acetate or by solid-phase extraction.[3][23][24] The organic phase is collected and evaporated to dryness.
-
Sample Preparation: The dried extract is redissolved in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., acetonitrile or methanol).[23]
-
Chromatographic Separation: The sample is injected onto a reverse-phase C18 column.[25] A gradient elution is typically employed using a mobile phase consisting of water (often with a modifier like formic or acetic acid) and an organic solvent such as acetonitrile or a mixture of acetonitrile and methanol.[26][27][28]
-
Detection and Quantification: Destruxins are detected by a UV detector, typically at 205-220 nm.[1] Quantification is performed by comparing the peak areas of the samples to those of known concentrations of purified destruxin standards.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the transcript levels of the destruxin biosynthesis genes under different conditions.
Methodology:
-
RNA Extraction: Total RNA is extracted from fungal mycelia grown under the desired conditions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[29]
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method. The reaction mixture includes the cDNA template, gene-specific primers for the target gene (e.g., dtxS1) and a reference gene (e.g., actin or GAPDH), and a SYBR Green master mix.[29][30][31][32][33]
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[31]
Conclusion and Future Directions
The identification and characterization of the destruxin biosynthetic gene cluster in Metarhizium species has provided a solid foundation for understanding the genetic basis of the production of these important secondary metabolites.[3][4] The core enzymatic machinery, including the central NRPS DtxS1 and the tailoring enzymes, has been elucidated through targeted gene knockout experiments.[3] While significant progress has been made, further research is needed to fully unravel the regulatory networks that control the expression of the destruxin gene cluster. A deeper understanding of the signaling pathways and transcription factors involved will be crucial for optimizing the production of specific destruxins for agricultural and pharmaceutical applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the complexities of destruxin biosynthesis and to harness its potential for the development of novel biopesticides and therapeutics.
References
- 1. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 2. Agrobacterium-Mediated Co-transformation of Multiple Genes in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Genetic basis of destruxin production in the entomopathogen Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Conservation and Diversification of Metarhizium Species Correlate with Fungal Host-Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. The G-protein coupled receptor GPRK contributes to fungal development and full virulence in Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A high-throughput gene disruption methodology for the entomopathogenic fungus Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Agrobacterium-Mediated Co-transformation of Multiple Genes in Metarhizium robertsii -Mycobiology | 학회 [koreascience.kr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. scielo.br [scielo.br]
- 27. researchgate.net [researchgate.net]
- 28. Development of a fast and selective UHPLC-DAD-QTOF-MS/MS method for the qualitative and quantitative assessment of destruxin profiles [agris.fao.org]
- 29. Frontiers | Interactive Gene Expression Between Metarhizium anisopliae JEF-290 and Longhorned Tick Haemaphysalis longicornis at Early Stage of Infection [frontiersin.org]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Destruxin E: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin E is a naturally occurring cyclic hexadepsipeptide belonging to the destruxin family of mycotoxins. These compounds are secondary metabolites primarily produced by the entomopathogenic fungus Metarhizium anisopliae. First isolated in 1981, this compound has garnered significant attention within the scientific community due to its potent and diverse biological activities, including insecticidal, phytotoxic, and promising anticancer properties. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and key biological aspects of this compound, tailored for professionals in research and drug development.
Chemical Structure and Stereochemistry
This compound is a 19-membered cyclodepsipeptide, a hybrid molecule containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1] Its molecular formula is C₂₉H₄₇N₅O₈, with a molecular weight of 593.72 g/mol .[2]
The cyclic backbone of this compound is composed of five amino acid residues and one α-hydroxy acid residue. The constituent amino acids are L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine. The α-hydroxy acid is a unique epoxide-containing residue, which is crucial for its biological activity.[1]
The systematic IUPAC name for this compound is (3S,6S,9S,16R,21aS)-3-((S)-sec-butyl)-6-isopropyl-5,8,9-trimethyl-16-(((S)-oxiran-2-yl)methyl)dodecahydropyrrolo[1,2-d][1]oxa[3][4][5][6][7]pentaazacyclononadecine-1,4,7,10,14,17(11H,16H)-hexaone.[2]
A critical aspect of this compound's structure is its stereochemistry. The absolute configuration of the chiral center at the epoxide group has been determined to be (S).[1] This specific stereoisomer is significantly more potent in its biological activities compared to its diastereomer, epi-destruxin E, which possesses an (R) configuration at the epoxide.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₇N₅O₈ | [2] |
| Molecular Weight | 593.72 g/mol | [2] |
| Exact Mass | 593.3425 u | [2] |
| Appearance | White solid | |
| Solubility | Soluble in DMSO, methanol, chloroform | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations/Data |
| ¹H NMR | Characteristic signals for the amino acid and α-hydroxy acid residues. Specific chemical shifts are dependent on the solvent used (e.g., CDCl₃ or DMSO-d₆). |
| ¹³C NMR | Resonances corresponding to the carbonyl groups of the amide and ester bonds, as well as the carbons of the individual residues. |
| Mass Spectrometry | Provides the exact mass and fragmentation pattern, confirming the molecular formula and sequence of residues. |
| X-ray Crystallography | While a crystal structure for this compound is not readily available, data for the related Destruxin B reveals a backbone conformation with five trans and one cis peptide/ester unit. |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer and V-ATPase inhibitory effects being the most extensively studied.
Antiproliferative and Cytotoxic Activity
This compound has demonstrated potent antiproliferative activity against various cancer cell lines, often in the nanomolar range.[7]
Table 3: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT116 | Colon Carcinoma | 67 | [8] |
| KB-3-1 | Cervical Carcinoma | ~50 | |
| A549 | Non-small Cell Lung Cancer | Data not available | |
| CaCo-2 | Colorectal Adenocarcinoma | Data not available |
Inhibition of Vacuolar-Type H⁺-ATPase (V-ATPase)
A primary molecular target of this compound is the V-ATPase, a proton pump essential for acidifying intracellular organelles like lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to various downstream effects, including the impairment of autophagy and protein degradation. The IC₅₀ value for V-ATPase inhibition by this compound is in the low micromolar range.[1] The stereochemistry of the epoxide is critical for this inhibitory activity.[1]
V-ATPase Inhibition by this compound
Modulation of β-Amyloid Production
In the context of Alzheimer's disease research, this compound has been shown to reduce the generation of β-amyloid (Aβ) peptides. It achieves this not by directly inhibiting the secretase enzymes (BACE1 and γ-secretase) involved in Aβ production, but by decreasing the colocalization of the β-amyloid precursor protein (APP) and BACE1. This spatial separation of the enzyme and its substrate reduces the cleavage of APP, thereby lowering Aβ levels.
This compound's Effect on APP Processing
Inhibition of the PI3K/Akt Signaling Pathway
The cytotoxic effects of destruxins, including this compound, have been associated with the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells.
This compound's Impact on PI3K/Akt Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Metarhizium anisopliae
-
Fungal Culture: Inoculate Metarhizium anisopliae into a suitable liquid medium (e.g., Czapek-Dox broth supplemented with 1% peptone) and incubate for 10-14 days at 25-28°C with shaking (150-200 rpm).
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Pool the fractions containing this compound and further purify using semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.
-
Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher), including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)
-
-
Data Analysis:
-
Assign the proton and carbon signals to the individual residues of the this compound molecule using the 2D correlation spectra.
-
Determine the sequence of the amino and hydroxy acid residues through HMBC and NOESY/ROESY correlations.
-
Confirm the stereochemistry of the amino acid residues by comparing the chemical shifts with known standards or through chiral derivatization and analysis.
-
V-ATPase Inhibition Assay
-
Preparation of V-ATPase-enriched vesicles: Isolate membrane vesicles from a suitable source (e.g., yeast vacuoles or insect midgut brush border membranes) known to be rich in V-ATPase.
-
Assay Principle: The assay measures the ATP hydrolytic activity of V-ATPase by quantifying the release of inorganic phosphate (Pi).
-
Procedure:
-
Pre-incubate the V-ATPase-enriched vesicles with varying concentrations of this compound in an appropriate assay buffer at 37°C for 10-15 minutes.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., malachite green assay).
-
Include positive (known V-ATPase inhibitor like bafilomycin A1) and negative (vehicle control) controls.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Western Blot Analysis of PI3K/Akt Pathway Inhibition
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCT116) and treat with different concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation status of the target proteins relative to the total protein levels.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry that dictates its potent biological activities. Its mechanisms of action, particularly the inhibition of V-ATPase and the PI3K/Akt pathway, make it a valuable tool for basic research and a promising lead compound for the development of novel anticancer and neuroprotective agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted properties of this intriguing cyclic hexadepsipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Destruxin E: A Technical Guide to its Natural Sources, Fungal Production, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin E is a cyclic hexadepsipeptide belonging to a family of mycotoxins produced by various entomopathogenic and phytopathogenic fungi.[1][2] Structurally, destruxins are composed of an α-hydroxy acid and five amino acid residues.[2] this compound, in particular, has garnered significant scientific interest due to its potent biological activities, including insecticidal, phytotoxic, antiviral, and anticancer properties.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, its primary fungal producers, detailed experimental protocols for its isolation and quantification, and an exploration of its known signaling pathways.
Natural Sources and Fungal Producers of this compound
This compound is a secondary metabolite primarily produced by fungi. The most prolific and well-documented producers belong to the genus Metarhizium, particularly strains of Metarhizium robertsii (formerly classified as Metarhizium anisopliae).[4][5][6] However, other fungal species have also been reported to produce various destruxins, including this compound.
Fungal Producers of Destruxins:
-
Metarhizium spp.: This genus is the most significant source of a wide array of destruxins.[7][8][9] M. robertsii is a notable producer of this compound.[4][10]
-
Alternaria brassicae: This phytopathogenic fungus is known to produce destruxins, contributing to its virulence in plants.[10][11]
-
Beauveria felina: A marine-derived strain of this fungus has been shown to produce new destruxins.[11]
-
Oospora destructor: This was the fungus from which destruxins were first isolated.[2][11]
-
Nigrosabulum globosum: This fungus has also been identified as a producer of destruxins.[11]
Destruxins have also been detected in insects infected with producing fungi and in plants that have formed endophytic relationships with these fungi.[7][12]
Quantitative Production of this compound
The production of this compound can vary significantly between different fungal species and strains, and is heavily influenced by culture conditions. Several studies have quantified the production of this compound, and this data is summarized in the table below.
| Fungal Strain | Culture Conditions | This compound Yield | Reference |
| Metarhizium anisopliae F007 | Liquid Culture | 4.19 +/- 0.13 µg/mL | [13] |
| Metarhizium anisopliae Mutant 7E-3 (UV induced) | Liquid Culture | 20.59 +/- 2.65 µg/mL | [13] |
| Metarhizium robertsii ARSEF 2575 | Endophytically in Cowpea | Detected | [7] |
| Metarhizium spp. ARSEF 3643 | Submerged Shake Culture | Up to 32 mg/g dry weight of mycelium | [8] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, purification, and quantification of this compound.
Fungal Cultivation for Destruxin Production
Objective: To culture Metarhizium spp. for the production of this compound.
Materials:
-
A high-producing strain of Metarhizium spp. (e.g., M. anisopliae F007 or its mutants).[13]
-
Sterile baffled flasks.
-
Shaking incubator.
Protocol:
-
Inoculate 100 mL of Czapek Dox Broth with 0.5% peptone in a 250 mL baffled flask with a fresh culture of the selected Metarhizium strain.
-
Incubate the culture at 26-28°C with constant shaking at 200 rpm for 10-14 days.[5][14]
-
Monitor the culture for growth and secondary metabolite production, which typically peaks in the late stationary phase.
Extraction of this compound from Fungal Culture
Objective: To extract crude this compound from the fungal fermentation broth.
Materials:
-
Fungal culture broth from step 2.1.
-
Acetonitrile.[5]
-
Sodium Chloride (NaCl).[5]
-
Separatory funnel.
-
Rotary evaporator.
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.[14]
-
Mix the filtered fermentation broth with an equal volume of acetonitrile in a separatory funnel.[5][14]
-
Add 5% (w/v) NaCl to the mixture to induce phase separation.[5][14]
-
Shake the separatory funnel vigorously for 5-10 minutes and then allow the layers to separate. The upper organic layer contains 80-95% of the destruxins.[5][14]
-
Collect the upper organic layer.
-
Concentrate the organic extract to dryness using a rotary evaporator.
Purification of this compound by HPLC
Objective: To purify this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude destruxin extract from step 2.2.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Protocol:
-
Redissolve the dried crude extract in a small volume of acetonitrile.
-
Perform an initial purification step using flash chromatography on a silica gel column if the extract is highly complex.[15][16]
-
Inject the partially purified extract onto a semi-preparative C18 HPLC column.
-
Elute the destruxins using a linear gradient of acetonitrile in water.[15][16] The exact gradient will depend on the specific column and system but a starting point could be 40-80% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector at a low wavelength (e.g., 210 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the collected fractions using analytical HPLC and mass spectrometry.[5][13]
Quantitative Analysis of this compound
Objective: To accurately quantify the concentration of this compound in a sample.
Materials:
-
Purified this compound standard.
-
HPLC-MS or HPLC-UV system with an analytical C18 column.
-
Sample containing this compound.
Protocol:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.[5]
-
Inject the sample containing this compound into the HPLC system under the same conditions.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the modulation of several cellular signaling pathways. Its insecticidal and cytotoxic activities are of particular interest for drug development.
Insecticidal Activity: Disruption of the Immune System
This compound is a potent immunosuppressant in insects. It disrupts both cellular and humoral immunity, making the insect host more susceptible to fungal infection.[17][18]
Key effects on the insect immune system:
-
Haemocyte disruption: this compound causes ultrastructural alterations in plasmatocytes and granular haemocytes, which are key immune cells in insects.[17][18] This is believed to be a consequence of disturbances in cellular calcium balance.[17][18]
-
Inhibition of multicellular defense: It interferes with the encapsulation process, a critical defense mechanism against foreign invaders like fungal spores.[17][18] This allows the fungus to escape the host's immune response more easily.[17]
Cytotoxic Activity: V-ATPase Inhibition and Apoptosis Induction
This compound exhibits significant cytotoxic effects against various cancer cell lines.[3] One of its primary molecular targets is the Vacuolar-type H+-ATPase (V-ATPase).[11]
-
V-ATPase Inhibition: V-ATPases are proton pumps responsible for acidifying intracellular compartments.[11] Inhibition of V-ATPase by this compound disrupts cellular pH homeostasis, leading to downstream cytotoxic effects.[11]
In human cancer cells, this compound has been shown to induce apoptosis through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway by this compound leads to the induction of intrinsic apoptosis.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the production and purification of this compound.
Signaling Pathway of this compound-induced Apoptosis
Caption: Inhibition of the PI3K/Akt pathway by this compound leads to apoptosis.
References
- 1. medkoo.com [medkoo.com]
- 2. The destruxins: synthesis, biosynthesis, biotransformation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C29H47N5O8 | CID 46934590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chm.bris.ac.uk [chm.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Determination of destruxins, cyclic peptide toxins, produced by different strains of Metarhizium anisopliae and their mutants induced by ethyl methane sulfonate and ultraviolet using HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. "Preparative Isolation of Destruxins From Metarhizium Anisopliae by Hig" by Sandeep Gupta, Donald W. Roberts et al. [digitalcommons.usu.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. Effects of the peptide mycotoxin this compound on insect haemocytes and on dynamics and efficiency of the multicellular immune reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthetic Destruxin E: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin E is a naturally occurring cyclodepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1][2] As a member of the destruxin family, it has garnered significant interest for its wide range of biological activities, including potent insecticidal, phytotoxic, and anticancer properties.[3][4] The synthetic variant of this compound allows for more controlled studies of its mechanisms of action and potential therapeutic applications, free from contaminants present in natural extracts. This technical guide provides an in-depth overview of the physical and chemical properties of synthetic this compound, detailed experimental protocols for its characterization and biological evaluation, and a visual representation of its known signaling pathways.
Physicochemical Properties
Synthetic this compound is a 19-membered cyclic depsipeptide composed of five amino acid residues (proline, isoleucine, N-methyl-valine, N-methyl-alanine, and β-alanine) and an epoxide-containing α-hydroxy acid.[5][6] The total synthesis of this compound has been successfully achieved, confirming its structure and allowing for the production of a pure, well-characterized compound for research purposes.[6][7][8]
Structural and General Properties
| Property | Value | Reference |
| Molecular Formula | C29H47N5O8 | [9][10][11] |
| Molecular Weight | 593.71 g/mol | [9][12][13] |
| CAS Number | 76689-14-0 | [9][10][11] |
| Appearance | Solid powder | [10] |
| Solubility | Soluble in DMSO.[10] Considered practically insoluble in water without solubilizing agents.[14] | [10][14] |
| Storage | For short-term storage (days to weeks), keep dry, dark, and at 0-4°C. For long-term storage (months to years), store at -20°C.[10] | [10] |
Spectral Data
The spectral data of synthetic this compound are in good agreement with those of the natural product.[6]
| Spectral Data | Key Features | Reference |
| ¹H NMR (DMSO-d6) | The chemical shift of the α-proton of the α-hydroxy acid is a key diagnostic signal, appearing at δ 4.99 ppm in the synthetic product, which is consistent with the natural form (δ 4.91 ppm).[6] | [6] |
| ¹³C NMR | Characterization of the carbon skeleton confirms the cyclic depsipeptide structure. Specific data for the synthetic compound is available in supplementary materials of synthesis papers.[15][16] | [15][16] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the exact mass of the molecule.[3][17] LC-MS/MS methods are used for rapid screening and identification.[3] | [3][17] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the functional groups present, such as C=O stretching vibrations for the amide and ester bonds, and N-H and C-H stretching vibrations.[18][19] | [18][19] |
Experimental Protocols
Total Synthesis of this compound
The first total synthesis of this compound was achieved via a multi-step process involving solid-phase peptide synthesis followed by macrolactonization and epoxide formation.[6][7][8]
Workflow for the Total Synthesis of this compound
Caption: General workflow for the total synthesis of this compound.
Methodology:
-
Synthesis of the Cyclization Precursor: The linear precursor peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6]
-
Macrolactonization: The linear peptide is cleaved from the resin and undergoes intramolecular cyclization to form the 19-membered ring. A common method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-(dimethylamino)pyridine N-oxide (DMAPO) under high dilution conditions.[6]
-
Deprotection: The acetonide protecting group on the side chain is removed using acidic conditions (e.g., 3 M HCl in dioxane) to yield a diol.[6]
-
Regioselective Tosylation: The primary alcohol of the diol is selectively tosylated using tosyl chloride (TsCl) in the presence of triethylamine (NEt3) and 4-dimethylaminopyridine (DMAP).[6]
-
Epoxide Formation: The final step involves the formation of the epoxide ring via intramolecular cyclization, typically achieved by treatment with a base such as potassium carbonate (K2CO3) in a solvent mixture like isopropyl alcohol and dichloromethane.[6]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
Treatment: Prepare serial dilutions of synthetic this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of synthetic this compound for the appropriate time.[20]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[7]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are Annexin V- and PI-positive.[7]
V-ATPase Inhibition Assay
The inhibitory effect of this compound on Vacuolar-type H+-ATPase (V-ATPase) can be assessed using acridine orange staining of acidic organelles.[6]
Methodology:
-
Cell Culture: Grow cells that have prominent acidic organelles (e.g., yeast or certain mammalian cell lines).
-
Treatment: Treat the cells with varying concentrations of synthetic this compound. A known V-ATPase inhibitor, such as bafilomycin A1, can be used as a positive control.[21]
-
Acridine Orange Staining: Add acridine orange, a fluorescent dye that accumulates in acidic compartments, to the treated cells and incubate.
-
Microscopy: Observe the cells under a fluorescence microscope. In untreated cells, acridine orange will accumulate in acidic organelles, which will fluoresce bright red. In the presence of a V-ATPase inhibitor like this compound, the acidification of these organelles is blocked, and the red fluorescence will be diminished or absent.[6]
Signaling Pathways
This compound has been shown to exert its cytotoxic effects through the induction of apoptosis, which is often mediated by the inhibition of key cell survival signaling pathways.[7]
Induction of Apoptosis via the PI3K/Akt Pathway
This compound has been reported to induce apoptosis by inhibiting the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway.[7] This pathway is crucial for cell survival, proliferation, and growth.
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.
V-ATPase Inhibition and Cellular Acidification
This compound is a potent inhibitor of V-ATPase.[5][6] This enzyme is responsible for acidifying various intracellular compartments, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, which can trigger downstream apoptotic events.
Logical Relationship of V-ATPase Inhibition
Caption: this compound inhibits V-ATPase, leading to disruption of cellular pH and apoptosis.
Conclusion
Synthetic this compound provides a valuable tool for researchers in the fields of cancer biology, drug discovery, and toxicology. Its well-defined chemical structure and availability in a pure form allow for precise and reproducible experimental outcomes. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for investigating the multifaceted biological activities of this potent cyclodepsipeptide. Further research into the specific molecular targets and signaling cascades affected by this compound will continue to uncover its full therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound | C29H47N5O8 | CID 46934590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cytometric study of the effects of this compound on leukemic cells in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scienceopen.com [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of destruxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical strategy for determination of known and unknown destruxins using hybrid quadrupole-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
The Biological Activity Spectrum of Destruxin E and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae.[1][2] These secondary metabolites exhibit a broad range of biological activities, including potent insecticidal, phytotoxic, antiviral, antiangiogenic, and anticancer effects.[2][3] Among the various analogs, Destruxin E has garnered significant attention for its pronounced cytotoxicity against cancer cell lines, often at nanomolar concentrations.[4][5]
This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs. It summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts.
Anticancer and Cytotoxic Activity
This compound, along with its analogs Destruxin A and B, demonstrates significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[6] Notably, this compound is often the most potent of the common derivatives, with activity in the nanomolar range, whereas Destruxins A and B typically show activity in the micromolar range.[2][4] The primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of critical cell survival pathways.[1][6]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound and its common analogs against various human cancer cell lines.
Table 1: IC50 Values of Destruxins A, B, and E in Human Cancer Cell Lines
| Destruxin Analog | Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time |
|---|---|---|---|---|
| Destruxin A | HCT116 | Colon Carcinoma | 6.14 µM | 48 hours |
| Destruxin B | HCT116 | Colon Carcinoma | 3.64 µM | 48 hours |
| This compound | HCT116 | Colon Carcinoma | 67 nM | 48 hours |
| Destruxin B | A549 | Non-small Cell Lung Cancer | 4.9 µM | 48 hours[1][7] |
| Destruxin B | H1299 | Non-small Cell Lung Cancer | 4.1 µM | Not Specified[1][7] |
| Destruxin A | KB-3-1 | Cervical Carcinoma | Micromolar Range | Not Specified[1] |
| Destruxin B | KB-3-1 | Cervical Carcinoma | Micromolar Range | Not Specified[1] |
| Destruxin A | CaCo-2 | Colorectal Adenocarcinoma | Micromolar Range | Not Specified[1] |
| Destruxin B | CaCo-2 | Colorectal Adenocarcinoma | Micromolar Range | Not Specified[1] |
Source: Compiled from in vitro studies.[6]
Mechanisms of Action & Signaling Pathways
1.2.1. Inhibition of the PI3K/Akt Signaling Pathway The cytotoxicity of destruxins is strongly associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[2][6] By inhibiting this pathway, this compound promotes apoptosis and prevents cancer cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive effects of destruxin B on hepatitis B virus surface antigen gene expression in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies on the Insecticidal Effects of Destruxins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins, a class of cyclic hexadepsipeptide mycotoxins, were first identified in the early 1960s from the entomopathogenic fungus Metarhizium anisopliae (then known as Oospora destructor). These secondary metabolites have since been recognized for their potent insecticidal properties and have been the subject of extensive research for their potential as biocontrol agents. This technical guide provides a comprehensive overview of the foundational studies that first elucidated the insecticidal effects of destruxins, with a focus on the original experimental methodologies, quantitative toxicity data, and early hypotheses on their mechanism of action.
Early Discoveries and Foundational Research
The initial discovery and characterization of destruxins were pioneered by Japanese scientist Yoshinori Kodaira. His work in the early 1960s laid the groundwork for all subsequent research into these fascinating compounds.
A landmark study by Kodaira in 1961 first reported the isolation of two toxic substances, which he named destruxin A and B, from Oospora destructor.[1] A subsequent paper in 1962 detailed the isolation, purification, and initial toxicity assessments of these compounds.[2] This early research was pivotal, as it was the first to demonstrate the insecticidal potential of purified fungal metabolites.
A decade later, Suzuki and his colleagues in 1971 accomplished another significant milestone by being the first to detect destruxins in the bodies of moribund insects that had been infected with the fungus.[1] This provided crucial evidence that destruxins were not just laboratory curiosities but were actively produced during the fungal infection process and likely played a role in insect mortality.
Quantitative Toxicity Data from Early Bioassays
Early investigations into the insecticidal activity of destruxins focused on determining their lethal dosage against various insect species. The primary methods of administration in these foundational studies were injection and feeding.
Table 1: Summary of Early Quantitative Toxicity Data for Destruxins
| Destruxin | Insect Species | Method of Administration | LD50/Toxicity Metric | Reference |
| Destruxin A & B (mixture) | Silkworm (Bombyx mori) | Injection | Strong toxicity observed | Kodaira, 1962[2] |
| Destruxin A & B (mixture) | Potato Lady Beetle (Epilachna vigintioctopunctata) | Feeding | Lower toxicity compared to injection | Kodaira, 1962[2] |
| Destruxin A & B (mixture) | Mouse | Injection | Strong toxicity observed | Kodaira, 1962[2] |
Detailed Methodologies of Early Experiments
Understanding the experimental protocols of the early studies is critical for appreciating the historical context and for replicating or building upon this foundational work.
Isolation and Purification of Destruxins (Kodaira, 1962)
The initial isolation of destruxins A and B involved a multi-step extraction and purification process from both the culture filtrate and the fungal mats of Oospora destructor.
-
Culture Conditions: The fungus was cultured in a suitable liquid medium, and after a specific incubation period, the fungal mats and the culture filtrate were separated.
-
Extraction: An active syrup was extracted from both the filtrate and the fungal mats.
-
Purification: The active syrup underwent further purification steps to yield crystalline forms of destruxin A and B.
Insect Bioassays (Kodaira, 1962)
The insecticidal activity of the purified destruxins was assessed using bioassays on silkworm larvae and potato lady beetles.
-
Test Substances: Purified destruxin A and B were used. The exact solvent and concentration preparations were detailed in the original publication.
-
Insect Models:
-
Silkworm (Bombyx mori): Utilized for injection studies.
-
Potato Lady Beetle (Epilachna vigintioctopunctata): Employed for feeding assays.
-
-
Administration Methods:
-
Injection: A specific volume of the destruxin solution was injected directly into the hemocoel of the silkworm larvae.
-
Feeding: The destruxins were incorporated into the diet of the potato lady beetles.
-
-
Observation and Endpoints: The primary endpoint was mortality. Observations were also made on the behavior and any visible symptoms of toxicity in the treated insects.
Early Hypotheses on the Mechanism of Action
The initial studies on the effects of destruxins on insects provided the first clues into their mode of action. Early researchers observed distinct symptoms in poisoned insects, leading to preliminary hypotheses about the physiological systems being targeted.
Observed Symptoms and Early Interpretations
-
Paralysis: A common symptom observed in insects injected with destruxins was rapid paralysis. This led to the early hypothesis that destruxins act as neurotoxins or myotoxins.
-
Muscle Contraction: Some studies noted that the paralysis was often preceded by a period of sustained muscle contraction, suggesting a direct effect on the insect's musculature.
Initial Insights into the Molecular Mechanism
Later research, building upon these early observations, began to unravel the molecular mechanisms. It was discovered that destruxins have a novel mode of action on the muscle membranes of lepidopteran insects, causing depolarization by opening calcium channels.[1] This influx of calcium ions leads to the observed tetanic paralysis.
Visualizing Early Experimental Workflows and Hypothesized Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflows and the early hypothesized signaling pathways.
References
Methodological & Application
Application Notes and Protocols for Destruxin E Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin E, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a compound of significant interest in cancer research.[1][2] Like other members of the destruxin family, this compound exhibits potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound in cancer cell lines, including detailed experimental protocols and data presentation.
This compound's cytotoxic effects are notably more potent than those of Destruxin A and B, often exhibiting activity in the nanomolar range.[1][2] Its anticancer activity is associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3] Furthermore, this compound has been shown to induce intrinsic apoptosis.[1]
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic potency of this compound is cell-line specific and dependent on the duration of exposure. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in comparison to Destruxin A and B in various human cancer cell lines.
| Cancer Cell Line | Destruxin A (µM) | Destruxin B (µM) | This compound (nM) | Exposure Time (h) |
| HCT116 (Colon Carcinoma) | >10 | >10 | 67 | 48 |
| CaCo-2 (Colorectal Adenocarcinoma) | >10 | >10 | ~250 | 48 |
| KB-3-1 (Cervical Carcinoma) | ~10 | ~6 | ~100 | 48 |
| A549 (Non-small Cell Lung Cancer) | >10 | >10 | >500 | 48 |
Table 1: Comparative IC50 values of Destruxins A, B, and E in various human cancer cell lines after 48 hours of exposure. Data compiled from multiple sources. It is important to note that cytotoxic potency can vary based on experimental conditions.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from low nanomolar to micromolar).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (cells with medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Signaling Pathways
Destruxins have been shown to impact key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of the PI3K/Akt signaling pathway by this compound.
Activation of the intrinsic apoptosis pathway by Destruxins.
Conclusion
This compound represents a promising natural compound for cancer research and drug development. Its potent cytotoxic effects, particularly in the nanomolar range for some cell lines, warrant further investigation. The protocols and data presented here provide a solid framework for researchers to explore the anticancer potential of this compound in various cancer cell line models. For robust and reproducible results, it is crucial to carefully optimize experimental conditions for specific cell lines.
References
- 1. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Experimental Design for Destruxin A and E Studies in Insects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the insecticidal and immunomodulatory effects of Destruxins A and E. The protocols outlined below are intended to serve as a foundation for researchers, which can be adapted based on the specific insect species and research objectives.
Introduction to Destruxins A and E
Destruxins are a class of cyclic hexadepsipeptide mycotoxins produced by entomopathogenic fungi, most notably Metarhizium anisopliae.[1] Among the various analogues, Destruxin A (DA) and Destruxin E (DE) are of significant interest due to their potent biological activities.[2] DA is one of the most abundant and biologically active, known for its insecticidal, phytotoxic, and antiviral properties.[3] A primary mechanism of its insecticidal action is the suppression of the host's innate immune system, making it a promising candidate for novel biopesticides.[1][3] this compound is also recognized for its potent effects on insect hemocytes, the primary immune cells, and its ability to disrupt the multicellular defense mechanisms of the host.[4] Understanding the in vivo effects of these compounds is crucial for their development as bio-insecticides and for studying fundamental insect physiology and immunology.
General Experimental Workflow
A typical in vivo study involving Destruxins A and E follows a standardized workflow to ensure reproducibility and accurate data interpretation.
Caption: General experimental workflow for in vivo studies of Destruxins A and E in insects.
Quantitative Toxicity Data
The insecticidal activity of Destruxins A and E can vary significantly depending on the insect species, larval stage, and method of application.[5] The following tables summarize the lethal dose (LD₅₀) and lethal concentration (LC₅₀) values from various studies.
Table 1: In Vivo Toxicity of Destruxin A
| Target Organism | Bioassay Method | LD₅₀ / LC₅₀ | Observation Time | Reference |
| Spodoptera litura (12-day-old larvae) | Topical Application | 0.237 µg/g | Not Specified | [6] |
| Spodoptera litura (12-day-old larvae) | Ingestion Assay | 0.17 µg/g | Not Specified | [6] |
| Spodoptera litura (12-day-old larvae) | Combined Application | 0.045 µg/g | Not Specified | [6] |
| Bombyx mori (2nd instar larvae) | Hemocoel Injection | 1.5 µg/g | Up to 12 days | [5] |
| Aphis citricola | Ingestion | LC₅₀: 0.041 mg/L | Not Specified | [7] |
Table 2: Comparative and In Vitro Toxicity of Destruxins
| Compound(s) | Target | Assay Type | Metric | Value | Observation Time | Reference |
| Destruxin A | Spodoptera frugiperda (Sf9 cells) | In Vitro Cytotoxicity | LC₅₀ | 5-12 ppm | 24 hours | [5][7] |
| This compound | Spodoptera frugiperda (Sf9 cells) | In Vitro Cytotoxicity | - | No effect up to 500 ppm | 24 hours | [1][7] |
| Destruxin A, B, E | Human leukemic HL60 cells | In Vitro Cytotoxicity | - | No effect up to 500 ppm | 24 hours | [1][7] |
| This compound | Galleria mellonella larvae | In Vivo | LC₅₀ | Toxic dose used | Not Specified | [4] |
Note: Direct comparison of toxicity values should be made with caution due to variations in experimental conditions across studies.
Experimental Protocols
Insect Rearing and Synchronization
Consistent and reliable results depend on a healthy and synchronized insect population.
-
Rearing Conditions: Maintain insects under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% Relative Humidity, 16:8 hour light:dark photoperiod).[8]
-
Diet: Utilize a standardized artificial diet or host plant to ensure uniform nutritional status.[4]
-
Synchronization: Use insects of the same developmental stage (e.g., specific instar larvae) and age to minimize variability in susceptibility.[7]
Preparation of Destruxin Solutions
-
Stock Solution: Dissolve Destruxin A or E in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetone to create a high-concentration stock solution (e.g., 10 mg/mL).[7]
-
Working Solutions: Prepare serial dilutions of the stock solution in an appropriate carrier solvent (e.g., sterile phosphate-buffered saline (PBS) or insect saline) to achieve the desired final concentrations for the bioassay.
-
Solvent Control: The final concentration of the organic solvent in the working solutions should be non-toxic to the insects (typically <1% for DMSO).[5] Always include a solvent-only control group in the experimental design.[7]
Mortality Bioassay (LD₅₀/LC₅₀ Determination)
This protocol is designed to determine the median lethal dose (LD₅₀) or concentration (LC₅₀) of Destruxins A and E.
4.3.1. Hemocoel Injection
This method introduces the toxin directly into the insect's circulatory system, bypassing external barriers.[5]
-
Insect Handling: Anesthetize insects using CO₂ or by chilling on ice for a few minutes.[5]
-
Injection: Using a microinjection system with a fine glass capillary, inject a precise volume (e.g., 0.1-1 µL) of the Destruxin working solution into the hemocoel, typically in the dorsal thoracic region or between abdominal segments.[8]
-
Control Groups: Include a group injected with the solvent vehicle only and an untreated control group.
-
Post-Injection Care: House the treated insects individually or in small groups in containers with access to food and water. Maintain them under standard rearing conditions.[5]
-
Mortality Assessment: Record mortality at regular intervals (e.g., 12, 24, 48, 72, and 96 hours) post-injection.[5] An insect is considered dead if it shows no movement when gently prodded.
-
Data Analysis: Calculate the LD₅₀ value and its confidence limits using probit analysis or a similar statistical method.
4.3.2. Ingestion Assay
This method is suitable for assessing the oral toxicity of Destruxins.
-
Diet Incorporation: For insects that feed on an artificial diet, incorporate various concentrations of Destruxin A or E into the diet.
-
Leaf-Dip Method: For herbivorous insects, dip host plant leaves into the Destruxin solutions for a set time (e.g., 10-30 seconds), then allow them to air-dry before providing them to the insects.[8]
-
Feeding Period: Allow the insects to feed on the treated diet or leaves for a specific duration.
-
Observation and Data Analysis: Monitor mortality as described for the injection bioassay and calculate the LC₅₀.
4.3.3. Topical Application
This method evaluates the contact toxicity of the Destruxins.
-
Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the Destruxin solution to the dorsal thoracic region of each insect.[8]
-
Observation and Data Analysis: Monitor mortality and calculate the LD₅₀ as previously described.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the peptide mycotoxin this compound on insect haemocytes and on dynamics and efficiency of the multicellular immune reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Application of Destruxin E in Antiviral Research Against Hepatitis B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins, a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, have garnered scientific interest for their diverse biological activities, including potent antiviral effects. Among these, Destruxin E, alongside its analogs Destruxin A and B, has demonstrated significant inhibitory effects on Hepatitis B Virus (HBV) replication in preclinical studies. This document provides a comprehensive overview of the application of this compound in anti-HBV research, summarizing the available data and providing detailed, adaptable protocols for its investigation. While specific quantitative data for pure this compound is limited in the current literature, the information presented herein is based on studies of crude destruxin mixtures and the closely related Destruxin B, offering a solid foundation for further research into the specific antiviral properties of this compound.
Mechanism of Action
The primary mechanism by which destruxins inhibit HBV replication is through the suppression of viral gene expression at the transcriptional level.[1][2] Studies on crude extracts containing this compound and on purified Destruxin B have shown a significant, dose-dependent reduction in the levels of HBV messenger RNA (mRNA) transcripts.[1][2] This leads to a subsequent decrease in the production of viral proteins, such as the Hepatitis B surface antigen (HBsAg) and the Hepatitis B e-antigen (HBeAg), and ultimately inhibits the replication of the viral DNA.[1] The cytotoxic effects of this compound have been observed in various cancer cell lines, with IC50 values in the nanomolar to low micromolar range, indicating potent biological activity that necessitates careful dose-response studies to determine the therapeutic window for antiviral applications.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-HBV activity of crude destruxin mixtures (containing this compound) and pure Destruxin B. This data is provided to serve as a reference for designing experiments with pure this compound.
Table 1: In Vitro Anti-HBV Activity of Crude Destruxins [1]
| Parameter | Target | Cell Line | IC50 Value |
| Inhibition of HBsAg Production | HBsAg | HepG2.2.15 | ~1.2 µg/mL |
| Inhibition of HBeAg Production | HBeAg | HepG2.2.15 | ~1.4 µg/mL |
Table 2: In Vitro Anti-HBV Activity of Destruxin B [2]
| Parameter | Target | Cell Line | EC50 Value |
| Suppression of HBsAg Production | HBsAg | Hep3B | 0.5 µM |
Experimental Protocols
The following protocols are generalized methodologies adapted from studies on crude destruxins and Destruxin B for the in vitro evaluation of the anti-HBV activity of this compound.
Protocol 1: In Vitro Anti-HBV Activity Assessment in HepG2.2.15 Cells
Objective: To determine the effect of this compound on the production of HBV antigens (HBsAg and HBeAg) and the replication of HBV DNA in a stable HBV-producing cell line.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (of known purity)
-
Phosphate Buffered Saline (PBS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for HBsAg and HBeAg
-
DNA extraction kit
-
Primers and probes for HBV DNA quantitative PCR (qPCR)
-
Cell viability assay kit (e.g., MTT, MTS)
Procedure:
-
Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 24-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (e.g., a known HBV inhibitor like Lamivudine).
-
Incubation: Incubate the treated cells for a defined period (e.g., 48-72 hours).
-
Supernatant Collection: Collect the cell culture supernatant for the analysis of secreted HBsAg and HBeAg.
-
Cell Lysis: Wash the cells with PBS and lyse them for the extraction of intracellular HBV DNA.
-
Antigen Quantification (ELISA): Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
DNA Quantification (qPCR): Extract intracellular HBV DNA from the cell lysates. Perform qPCR to quantify the HBV DNA copy number.
-
Cytotoxicity Assay: In a parallel plate, perform a cell viability assay to assess the cytotoxic effect of this compound at the tested concentrations.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for HBsAg and HBeAg production and the 50% effective concentration (EC50) for HBV DNA replication. Determine the 50% cytotoxic concentration (CC50) from the cell viability data. Calculate the selectivity index (SI = CC50/IC50 or CC50/EC50).
Protocol 2: Analysis of HBV mRNA Levels
Objective: To determine if this compound inhibits HBV replication by affecting viral mRNA levels.
Materials:
-
Reagents from Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
Primers and probes for HBV mRNA transcripts (e.g., 3.5 kb, 2.4/2.1 kb)
-
qPCR instrument
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
RNA Extraction: After the incubation period, wash the cells with PBS and extract total RNA using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR on the cDNA using primers and probes specific for different HBV mRNA transcripts. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the relative expression levels of HBV mRNA in this compound-treated cells compared to the vehicle control.
Visualizations
Experimental Workflow for In Vitro Anti-HBV Testing
Caption: Workflow for evaluating the anti-HBV activity of this compound.
Proposed Mechanism of Action of Destruxins against HBV
Caption: Proposed mechanism of this compound's anti-HBV activity.
Conclusion and Future Directions
The available evidence strongly suggests that destruxins, including this compound, are potent inhibitors of HBV replication. The primary mechanism of action appears to be the suppression of viral mRNA synthesis. However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Key future research directions should include:
-
Determination of Specific Activity: Conducting detailed in vitro studies to determine the precise IC50, EC50, and CC50 values of purified this compound.
-
Mechanism Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to suppress HBV transcription.
-
In Vivo Efficacy: Evaluating the antiviral efficacy and safety of this compound in animal models of HBV infection.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify compounds with improved antiviral activity and a better safety profile.
The protocols and information provided herein offer a robust starting point for researchers to further explore the promising anti-HBV potential of this compound.
References
Application Notes and Protocols for the Total Synthesis of Destru-xin E and its Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Destruxin E is a naturally occurring cyclic hexadepsipeptide with potent inhibitory activity against vacuolar-type H+-ATPase (V-ATPase), making it a molecule of significant interest in drug discovery and development, particularly in oncology. This document provides detailed application notes and protocols for the total synthesis of this compound and its diastereomers, based on the first reported total synthesis by Yoshida et al.[1] This methodology utilizes a convergent strategy involving solid-phase peptide synthesis (SPPS) of the linear precursor, followed by a key macrolactonization step and subsequent epoxidation to yield the final product. The synthesis of the corresponding diastereomer allows for crucial structure-activity relationship (SAR) studies.
Introduction
This compound is a member of the destruxin family of mycotoxins produced by various entomopathogenic fungi.[1] Its unique 19-membered cyclic structure, composed of five amino acids and an α-hydroxy acid moiety containing an epoxide, is responsible for its biological activity. The primary molecular target of this compound is the V-ATPase, a proton pump essential for the acidification of intracellular compartments and the regulation of extracellular pH in various cell types, including cancer cells.[1][2] Inhibition of V-ATPase can disrupt tumor metabolism and survival, highlighting the therapeutic potential of this compound and its analogs.
The stereochemistry of the epoxide group has been shown to be critical for its potent V-ATPase inhibitory activity.[1] Therefore, stereoselective synthesis of this compound and its diastereomers is essential for detailed biological evaluation and the development of novel anti-cancer agents. The following protocols detail a robust and reproducible method to achieve this.
Data Presentation
Table 1: V-ATPase Inhibitory Activity of this compound and its Diastereomer
| Compound | Stereochemistry of Epoxide | V-ATPase Inhibitory Activity (IC50, µM) |
| This compound | (S) | 0.4[1][2] |
| epi-Destruxin E | (R) | > 4.0[1] |
Experimental Protocols
The total synthesis of this compound can be divided into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS) of the Linear Depsipeptide Precursor.
-
Solution-Phase Macrolactonization.
-
Epoxidation of the Side Chain.
Protocol 1: Solid-Phase Peptide Synthesis of the Linear Precursor
This protocol describes the synthesis of the linear precursor of this compound on a 2-chlorotrityl chloride resin using Fmoc/tBu strategy.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-β-Ala-OH
-
Fmoc-N-Me-Ala-OH
-
Fmoc-N-Me-Val-OH
-
Fmoc-Ile-OH
-
(2S,3S)-3-(tert-Butyldimethylsilyloxy)-2-hydroxy-4-methylpentanoic acid coupled with L-proline methyl ester (HA-Pro-OMe)
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
20% Piperidine in DMF (N,N-Dimethylformamide)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA/TIS/H2O (95:2.5:2.5) cleavage cocktail
-
Diethyl ether
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Add a solution of Fmoc-β-Ala-OH (2.0 equiv.) and DIPEA (4.0 equiv.) in DCM and shake for 2 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes. Wash the resin with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-N-Me-Ala-OH, 3.0 equiv.), HBTU (3.0 equiv.), and DIPEA (6.0 equiv.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-N-Me-Val-OH and Fmoc-Ile-OH.
-
Coupling of the Dipeptide Unit: Couple the final dipeptide unit (HA-Pro-OMe) using the same procedure as in step 3.
-
Cleavage from Resin: After the final coupling, wash the resin with DCM. Treat the resin with the cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. Filter the resin and collect the filtrate.
-
Precipitation and Purification: Precipitate the crude linear peptide by adding cold diethyl ether. Centrifuge to collect the peptide and wash with cold diethyl ether. Dry the peptide under vacuum. The crude product can be purified by flash chromatography.
Protocol 2: Macrolactonization
This protocol describes the cyclization of the linear precursor in solution using 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-(dimethylamino)pyridine N-oxide (DMAPO).
Materials:
-
Crude linear depsipeptide precursor
-
Anhydrous DCM
-
MNBA (2-methyl-6-nitrobenzoic anhydride)
-
DMAPO (4-(Dimethylamino)pyridine N-oxide)
-
Saturated sodium bicarbonate solution
Procedure:
-
High-Dilution Setup: Dissolve the crude linear peptide in a large volume of anhydrous DCM under an inert atmosphere (e.g., Argon) to achieve a final concentration of approximately 1 mM. This high-dilution condition is crucial to favor intramolecular cyclization.
-
Addition of Reagents: To the stirred solution of the linear precursor, add MNBA (1.5 equiv.) and DMAPO (0.1 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude cyclic product by flash chromatography on silica gel to obtain the desired macrolactone.
Protocol 3: Epoxidation
This protocol describes the final three-step sequence to introduce the epoxide moiety.
Materials:
-
Cyclic precursor with protected diol
-
3 M HCl in 1,4-dioxane
-
TsCl (p-Toluenesulfonyl chloride)
-
Triethylamine (NEt3)
-
DMAP (4-(Dimethylamino)pyridine)
-
Potassium carbonate (K2CO3)
-
Isopropyl alcohol
Procedure:
-
Deprotection of the Diol: Treat the cyclic precursor with 3 M HCl in 1,4-dioxane at 10 °C to remove the acetonide protecting group, yielding the diol.[1]
-
Regioselective Tosylation: To a solution of the diol in DCM, add TsCl (1.1 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of DMAP at room temperature. Stir until the reaction is complete (monitored by TLC). This step selectively tosylates the primary alcohol.[1]
-
Epoxide Formation: To a solution of the tosylate in a mixture of isopropyl alcohol and DCM, add potassium carbonate (K2CO3). Stir the mixture at room temperature until the formation of the epoxide is complete. Using a less nucleophilic alcohol like isopropanol is crucial to avoid ring-opening of the macrocycle.[1]
-
Purification: After completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by preparative HPLC to yield pure this compound.
Mandatory Visualization
Synthetic Workflow for this compound
Caption: Synthetic workflow for the total synthesis of this compound.
V-ATPase Inhibition by this compound
Caption: Mechanism of V-ATPase inhibition by this compound.
References
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Destruxin E Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, exhibiting a range of biological activities, including insecticidal, antiviral, and cytotoxic effects. Destruxin E, in particular, has garnered significant interest due to its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in pH homeostasis in eukaryotic cells.[1][2] This inhibitory activity makes this compound a valuable molecular probe for studying V-ATPase function and a potential lead compound for the development of novel therapeutics targeting diseases associated with V-ATPase dysregulation, such as cancer and osteoporosis.
The chemical synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective derivatives. Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined approach for the assembly of the linear depsipeptide precursor of this compound. These application notes provide detailed protocols for the SPPS of this compound precursors, data on the purity of intermediates, and a schematic representation of the synthetic workflow and the biological target of this compound.
Data Presentation
The synthesis of the linear precursor of this compound involves the sequential coupling of five amino acids and one α-hydroxy acid derivative onto a solid support. The purity of the peptide intermediates is a critical factor for the success of the subsequent cyclization and modification steps. The following table summarizes the purity of the peptide intermediates obtained during the solid-phase synthesis of the this compound precursor, as determined by reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.
| Step No. | Peptide Fragment on Resin | Purity (%) |
| 1 | Fmoc-β-Ala-Trityl Resin | - |
| 2 | Fmoc-MeAla-β-Ala-Trityl Resin | High |
| 3 | Fmoc-MeVal-MeAla-β-Ala-Trityl Resin | 99 |
| 4 | Fmoc-Ile-MeVal-MeAla-β-Ala-Trityl Resin | 92 |
| 5 | (HO)-HA-Pro-Ile-MeVal-MeAla-β-Ala-Trityl Resin | - |
Purity was monitored by RP-HPLC-MS analysis of the cleaved peptide from a small sample of resin at each step.[1]
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of the linear precursor of this compound using the Fmoc/tBu strategy.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.
-
Loading of the First Amino Acid (Fmoc-β-Ala-OH):
-
Dissolve Fmoc-β-Ala-OH (2.0 eq.) and diisopropylethylamine (DIPEA) (4.0 eq.) in DCM.
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
-
Capping:
-
To cap any unreacted sites on the resin, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
-
Drain and wash the resin with DCM (3x) and DMF (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Peptide Chain Elongation
This protocol describes a single cycle of deprotection and coupling. Repeat these steps for each subsequent amino acid.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
For Fmoc-MeAla-OH: Dissolve Fmoc-MeAla-OH (3.0 eq.), 1-hydroxybenzotriazole (HOBt) (3.0 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3.0 eq.) in DMF. Pre-activate for 10 minutes. Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2 hours at room temperature.
-
For Fmoc-N-Me-Val-OH: Dissolve Fmoc-N-Me-Val-OH (3.0 eq.), and bromo-tris-pyrrolidino phosphonium hexafluorophosphate (PyBroP) (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) to the resin, followed by the amino acid/PyBroP solution. Agitate for 4 hours at room temperature.[1]
-
For Fmoc-Ile-OH: Due to the steric hindrance of the preceding N-methylated valine, this coupling is challenging.[1] Dissolve Fmoc-Ile-OH (3.0 eq.) and PyBroP (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) to the resin, followed by the amino acid/PyBroP solution. Agitate for 4 hours at room temperature. Repeat the coupling step to ensure high conversion.[1]
-
For the α-hydroxy acid-proline dipeptide (HA-Pro-OH): The pre-synthesized dipeptide unit is coupled using a similar protocol to the sterically hindered amino acids. Dissolve the HA-Pro-OH unit (2.0 eq.) and PyBroP (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) to the resin, followed by the activated dipeptide solution. Agitate for 4 hours at room temperature.
-
-
Washing: After each coupling step, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage of the Linear Peptide from the Resin
-
Final Washing and Drying: Wash the fully assembled peptide-resin with DCM (3x) and dry thoroughly under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of 30% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in DCM.[1]
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 1 hour at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved linear peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery.
-
-
Peptide Precipitation and Purification:
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude linear peptide under vacuum.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain the final linear precursor of this compound as a white powder.
-
Visualizations
Solid-Phase Synthesis Workflow of this compound Linear Precursor
Caption: Workflow for the solid-phase synthesis of the linear precursor of this compound.
Inhibition of Vacuolar-Type H+-ATPase (V-ATPase) by this compound
Caption: this compound inhibits the proton translocation activity of V-ATPase.
References
Application Notes and Protocols for the Extraction and Purification of Destruxins from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably species from the Metarhizium genus.[1][2][3] These secondary metabolites exhibit a broad range of biological activities, including potent insecticidal, antiviral, and cytotoxic properties, making them significant candidates for research in agriculture and medicine.[1][4][5][6] Effective extraction and purification of destruxins from fungal cultures are pivotal for their characterization, biological screening, and potential development as therapeutic or biocontrol agents. These application notes provide detailed protocols for the extraction and purification of destruxins from fungal fermentation broths, covering methods such as liquid-liquid extraction and solid-phase extraction, followed by purification using high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Extraction Methods
The choice of an appropriate extraction method is critical for maximizing the yield and purity of destruxins. Below is a summary of quantitative data from various extraction protocols.
| Extraction Method | Fungal Strain | Solvent System | Reported Yield/Efficiency | Reference |
| Liquid-Liquid Extraction | Metarhizium anisopliae | Acetonitrile/5% NaCl | 80-95% recovery in the organic layer | [1][7] |
| Liquid-Liquid Extraction | Metarhizium anisopliae F061 | Methylene Dichloride | Not explicitly quantified, but used for further purification | [8] |
| Ultrasonic Wave Extraction | Metarhizium anisopliae MaQ10 | Dichloromethane/Ethyl Acetate (1:1) | >90% extraction efficiency | [7] |
| Solid-Phase Extraction | Metarhizium robertsii ARSEF 2575 | C18 Cartridge, Methanol elution | Yields up to 32 mg Destruxin E/g dry weight mycelium (Destruxin A also present) | [1] |
| Liquid-Liquid Extraction | Metarhizium anisopliae ARSEF-2735 | Dichloromethane | 16.39 mg/100 ml in supplemented medium | [1] |
Experimental Protocols
Protocol 1: Fungal Cultivation (Submerged Culture)
This protocol is based on methodologies reported for Metarhizium spp. and can be adapted for other destruxin-producing fungi.[9]
-
Fungal Isolate and Inoculum Preparation:
-
Obtain a pure culture of the desired fungal strain (e.g., Metarhizium robertsii ARSEF 2575).[9]
-
Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar supplemented with 0.01% yeast extract (PDAY), at 27°C for 14 days to induce sporulation.[9]
-
Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface.[9]
-
Determine the conidial concentration using a hemocytometer.[9]
-
-
Submerged Culture:
-
Prepare a liquid culture medium such as Czapek-Dox broth supplemented with 0.5% peptone.[7][9]
-
Inoculate the liquid medium with a conidial suspension to a final concentration of 1 x 10^6 conidia/mL.[9]
-
Incubate the culture in a rotary shaker at 25-28°C and 150-200 rpm for 5-14 days.[1][7][8][9] The optimal incubation time can vary between strains.[9]
-
Protocol 2: Liquid-Liquid Extraction of Destruxins
-
Harvest and Filtration: Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 8,000-10,000 x g for 10-20 minutes).[1][2][9]
-
Liquid-Liquid Extraction:
-
Mix the filtered fermentation broth with an equal volume of acetonitrile.[1][2][7]
-
Add 5% (w/v) sodium chloride (NaCl) to the mixture to facilitate phase separation.[1][2][7]
-
Shake the mixture vigorously in a separatory funnel for 5-10 minutes and then allow the two layers to separate.[1][2] The upper organic layer contains the majority of the destruxins (80-95%).[1][7]
-
Carefully collect the upper organic layer.[1]
-
-
Solvent Evaporation: The collected organic phase can be concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.[2] The resulting crude extract can be lyophilized to obtain a crystalline form.[7]
Protocol 3: Solid-Phase Extraction (SPE) of Destruxins
-
Fungal Culture and Filtration: Grow the fungal culture and filter the broth as described in Protocol 1.
-
SPE Cartridge Conditioning:
-
Sample Loading: Load a known volume (e.g., 5 mL) of the filtered culture supernatant onto the conditioned C18 cartridge.[1][4][5]
-
Washing and Elution:
-
Sample Preparation for Analysis: The methanol eluate can be diluted (e.g., 1:1 with water) before injection into an HPLC system for analysis.[4]
Protocol 4: Purification of Destruxins by High-Performance Liquid Chromatography (HPLC)
Following initial extraction, HPLC is essential for isolating individual destruxins from other metabolites.[1][10][11][12]
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.
-
Column: A reverse-phase C18 column is commonly used for destruxin separation.[1][10][11][12]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[1][10][11][12] Both solvents may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape.[9]
-
Detection: UV detection at a low wavelength, such as 215 nm, is suitable for detecting the peptide bonds in destruxins.[9]
-
Fraction Collection: Collect the peaks corresponding to the retention times of the desired destruxins, which can be determined using a standard or by subsequent mass spectrometry analysis.[1]
-
Post-Purification: The collected fractions can be lyophilized or the solvent evaporated to obtain pure destruxins.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of destruxins produced from Metarhizium anisopliae by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 5. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. "Preparative Isolation of Destruxins From Metarhizium Anisopliae by Hig" by Sandeep Gupta, Donald W. Roberts et al. [digitalcommons.usu.edu]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for HPLC Quantification of Destruxin E in Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, such as Metarhizium anisopliae. Among them, Destruxin E has garnered significant attention for its potent insecticidal and cytotoxic activities, making it a compound of interest in the development of novel biopesticides and potential therapeutic agents. Accurate quantification of this compound in fungal culture broths is crucial for optimizing fermentation processes, ensuring product quality, and conducting pharmacological studies.
These application notes provide detailed protocols for the extraction and quantification of this compound from fungal culture broths using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Two common and effective sample preparation methods are described: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure), Formic acid (LC-MS grade)
-
Salts: Sodium chloride (NaCl) (analytical grade)
-
Standards: this compound analytical standard
-
Solid-Phase Extraction: C18 SPE cartridges
-
Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)
-
Glassware: Volumetric flasks, pipettes, centrifuge tubes, vials
-
Equipment: HPLC system with a UV or Photodiode Array (PDA) detector, analytical balance, centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, SPE manifold.
Experimental Protocols
Sample Preparation from Culture Broth
The first critical step is the efficient extraction of this compound from the complex matrix of the fungal culture broth. Below are two validated protocols.
This method is straightforward and effective for a high recovery of destruxins.
-
Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extraction:
-
To a known volume of the filtered culture broth, add an equal volume of acetonitrile.
-
Add NaCl to a final concentration of 5% (w/v) to induce phase separation.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Collection: Carefully collect the upper acetonitrile layer, which contains the this compound.[1]
-
Drying and Reconstitution:
-
Evaporate the collected organic phase to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
-
SPE offers a cleaner extract by effectively removing interfering substances from the culture medium.[2]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load a known volume of the filtered culture broth onto the conditioned C18 cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method for Quantification of this compound
This protocol outlines a standard reversed-phase HPLC method for the analysis of this compound.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient is recommended for optimal separation of destruxins. An example gradient is as follows:
Time (min) % Mobile Phase B 0.0 50 20.0 100 25.0 100 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as destruxins lack a strong chromophore at higher wavelengths).[3]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the initial mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Data Presentation
The following table summarizes the quantitative validation parameters for an HPLC method for the analysis of this compound. The data is based on a validated UHPLC-QTOF-MS method, which provides a strong reference for the expected performance of a quantitative assay.[4]
| Validation Parameter | Reported Value for this compound |
| Linearity Range | LOQ to 100 ppb (ng/mL) |
| Limit of Quantification (LOQ) | < 2.0 ppb (in strawberry matrix) |
| Accuracy (% Recovery) | 83.5 - 105.3% |
| Precision (Inter-assay RSD) | < 16.4% |
Note: The reported LOQ was determined in a strawberry matrix, which may differ from a culture broth matrix. However, it provides a valuable benchmark for method sensitivity.
Mandatory Visualization
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Logical workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for Studying Autophagy and Lysosomal Acidification with Destruxin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin E is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, including Metarhizium anisopliae.[1][2][3] While initially investigated for its insecticidal properties, recent studies have highlighted the potential of Destruxins, including this compound, as potent anticancer agents.[4] The cytotoxic effects of Destruxins are linked to the induction of apoptosis and inhibition of critical cell survival signaling pathways such as the PI3K/Akt pathway.[4] A key molecular mechanism underlying the bioactivity of Destruxins is their ability to inhibit vacuolar-type H+-ATPase (V-ATPase).[5][6] V-ATPase is a proton pump crucial for the acidification of intracellular organelles, most notably lysosomes.
Lysosomal acidification is essential for the function of lysosomal hydrolases, which are responsible for the degradation of cellular waste, including damaged organelles and misfolded proteins, through the process of autophagy.[7] Autophagy is a fundamental cellular process for maintaining homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. By inhibiting V-ATPase, this compound is hypothesized to disrupt lysosomal acidification, leading to impaired autophagic flux. This disruption in the final stages of autophagy can lead to the accumulation of autophagosomes and cellular stress, ultimately contributing to cell death.[8][9]
These application notes provide detailed protocols for utilizing this compound as a tool to study the interplay between lysosomal acidification and autophagy. The methodologies described herein are designed to enable researchers to quantify changes in autophagic markers and lysosomal pH, and to investigate the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables are provided as templates for summarizing quantitative data obtained from the described experimental protocols. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., HCT116 | 48 | e.g., 0.067 |
| [Enter Cell Line] | ||
| [Enter Cell Line] |
Note: The IC50 value for HCT116 cells is for this compound after 48 hours of exposure and is provided as a reference point.[4] Researchers should determine the IC50 for their cell line of interest.
Table 2: Effect of this compound on Autophagy Markers (Western Blot)
| Treatment Group | LC3-II/Actin Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| Positive Control (e.g., Bafilomycin A1) |
Table 3: Quantification of Autophagic Flux with mRFP-GFP-LC3
| Treatment Group | Yellow Puncta/Cell (Autophagosomes) | Red Puncta/Cell (Autolysosomes) | Autophagic Flux (Red/Yellow Ratio) |
| Vehicle Control | |||
| This compound | |||
| Starvation (Positive Control) |
Table 4: Measurement of Lysosomal pH with LysoSensor™
| Treatment Group | Lysosomal pH (Mean ± SD) |
| Vehicle Control | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| Bafilomycin A1 (Positive Control) |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound in Autophagy Induction
This compound is a known inhibitor of V-ATPase, the proton pump responsible for acidifying lysosomes.[5] Inhibition of V-ATPase leads to an increase in lysosomal pH, which in turn impairs the degradative capacity of the lysosome. This blockage of the final step of autophagy leads to the accumulation of autophagosomes. Furthermore, the PI3K/Akt/mTOR signaling pathway is a master regulator of autophagy.[10][11] mTORC1, when active, suppresses autophagy. Lysosomal dysfunction can lead to the inhibition of mTORC1, thereby inducing autophagy. The following diagram illustrates the proposed mechanism of action for this compound in modulating autophagy.
Caption: Putative signaling pathway of this compound-induced autophagy.
Experimental Workflow: Western Blot for Autophagy Markers
This workflow outlines the key steps for assessing the levels of LC3-II and p62, two critical markers of autophagy, in response to this compound treatment.
Caption: Workflow for Western blot analysis of autophagy markers.
Experimental Workflow: mRFP-GFP-LC3 Autophagic Flux Assay
This workflow describes the use of the tandem fluorescent mRFP-GFP-LC3 reporter to monitor autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Caption: Workflow for the mRFP-GFP-LC3 autophagic flux assay.
Experimental Workflow: Lysosomal pH Measurement
This workflow details the procedure for measuring lysosomal pH using a fluorescent probe like LysoSensor™.
Caption: Workflow for measuring lysosomal pH.
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62
This protocol details the detection and quantification of the autophagy markers LC3-II and p62 by Western blot. An increase in the LC3-II to LC3-I ratio and an accumulation of p62 are indicative of impaired autophagic flux.[12][13]
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1 (positive control for autophagy blockage)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., based on IC50 values) and/or Bafilomycin A1 (e.g., 100 nM for the last 4 hours) for the desired duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape and collect cell lysates into pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto the appropriate SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities for LC3-II, p62, and the loading control using densitometry software.
-
Normalize the protein of interest signal to the loading control and express the results as fold change relative to the vehicle control.
-
Protocol 2: Monitoring Autophagic Flux with mRFP-GFP-LC3
This protocol utilizes a tandem fluorescent-tagged LC3 (tfLC3) to distinguish between autophagosomes (neutral pH, both GFP and mRFP fluoresce, appearing yellow) and autolysosomes (acidic pH, GFP is quenched, only mRFP fluoresces, appearing red).[14][15] An accumulation of yellow puncta and a decrease in red puncta upon this compound treatment would indicate a blockage in autophagosome-lysosome fusion or impaired lysosomal degradation.
Materials:
-
Cells stably expressing mRFP-GFP-LC3
-
This compound
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy (positive control)
-
Complete culture medium
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed mRFP-GFP-LC3 expressing cells on glass coverslips in 24-well plates to be 60-80% confluent at the time of the experiment.[16]
-
Allow cells to adhere overnight.
-
Treat cells with this compound for the desired time and concentration. Include a vehicle control and a positive control (e.g., incubate cells in EBSS for 2-4 hours to induce autophagy).[16]
-
-
Cell Fixation:
-
After treatment, wash cells once with PBS.
-
Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.[16]
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a confocal microscope. Acquire images in the green (GFP), red (mRFP), and blue (DAPI) channels.
-
-
Image Analysis:
-
For each condition, count the number of yellow (GFP-positive and mRFP-positive) and red (mRFP-positive only) puncta per cell in a significant number of cells.
-
Calculate the average number of yellow and red puncta per cell for each treatment group.
-
Autophagic flux can be represented as the ratio of red puncta to yellow puncta.
-
Protocol 3: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes the use of the ratiometric fluorescent dye LysoSensor™ Yellow/Blue to quantify the pH of lysosomes. This dye exhibits a pH-dependent dual-wavelength emission, allowing for a more accurate measurement of lysosomal pH.[17][18] An increase in the calculated pH value upon this compound treatment would indicate lysosomal alkalinization.
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1 (positive control for lysosomal alkalinization)
-
Complete culture medium
-
Live-cell imaging solution (e.g., HBSS)
-
LysoSensor™ Yellow/Blue DND-160
-
Nigericin and Monensin (for pH calibration)
-
A series of buffers with known pH values (e.g., pH 4.0 to 7.0)
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (e.g., excitation at ~340 nm and ~380 nm, emission at ~440 nm and ~540 nm).[19][20]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a format suitable for fluorescence imaging (e.g., glass-bottom dishes or 96-well black-walled plates).
-
Allow cells to adhere overnight.
-
Treat cells with this compound and controls for the desired duration.
-
-
Dye Loading:
-
Remove the treatment medium and wash the cells with live-cell imaging solution.
-
Incubate the cells with 1-5 µM LysoSensor™ Yellow/Blue in pre-warmed culture medium for 5-30 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.[17]
-
Wash the cells to remove excess dye.
-
-
pH Calibration Curve:
-
In a separate set of untreated wells, incubate the cells with the pH calibration buffers containing nigericin (10 µM) and monensin (10 µM) for at least 5 minutes. This will equilibrate the lysosomal pH with the external buffer pH.
-
Measure the fluorescence intensity ratio at the two emission wavelengths for each known pH to generate a standard curve.
-
-
Fluorescence Measurement:
-
Immediately after dye loading and washing, measure the fluorescence of the experimental wells using a fluorescence microscope or plate reader.
-
Acquire images or readings at the two different emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm) for each experimental condition.
-
Determine the lysosomal pH of the experimental groups by interpolating their fluorescence ratios on the pH calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity testing of destruxins and crude extracts from the insect-pathogenic fungus Metarhizium anisopliae [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of destruxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Destruxin B, a specific and readily reversible inhibitor of vacuolar-type H(+)-translocating ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal LAMP proteins regulate lysosomal pH by direct inhibition of the TMEM175 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of autophagosomes confers cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of autophagosomes confers cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [bio-protocol.org]
- 16. proteolysis.jp [proteolysis.jp]
- 17. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Destruxin E in Neurodegenerative Disease Models
Disclaimer: The following application notes and protocols are a hypothetical framework based on the known mechanisms of Destruxin E in other biological contexts, primarily oncology. As of the latest literature review, there is no direct published research on the experimental use of this compound specifically for neurodegenerative disease models. These protocols are intended to serve as a starting point for researchers interested in exploring this novel application.
Introduction
This compound is a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1] While extensively studied for its insecticidal and anticancer properties, its potential therapeutic or research applications in the context of neurodegenerative diseases remain unexplored. Several mechanisms of action exhibited by this compound in cancer cells, such as the induction of apoptosis, modulation of the PI3K/Akt signaling pathway, and generation of reactive oxygen species (ROS), are also implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] These shared pathways suggest that this compound could serve as a valuable research tool to investigate neuronal cell death mechanisms or as a potential, albeit speculative, therapeutic lead.
This document provides a detailed, hypothetical framework for the experimental use of this compound in in vitro and in vivo models of neurodegenerative diseases.
Postulated Mechanisms of Action in Neurodegeneration
Based on its activity in cancer cell lines, the following mechanisms of this compound could be relevant in neurodegenerative disease models:
-
Induction of Neuronal Apoptosis: this compound is a potent inducer of apoptosis.[3] This could be leveraged in disease models to study the pathways of programmed cell death in neurons.
-
Inhibition of Pro-Survival Signaling: this compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of neuronal survival and proliferation.[4] Investigating this effect in neuronal cells could provide insights into disease-related cell death.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) by this compound could be used to model and study oxidative stress-induced neuronal damage, a key feature of many neurodegenerative diseases.[1][5]
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols outlined below.
Table 1: Hypothetical IC50 Values of this compound in Neuronal Cell Lines (48-hour exposure)
| Cell Line | Disease Model | Hypothetical IC50 (nM) |
| SH-SY5Y (undifferentiated) | General Neuronal Model | 150 |
| SH-SY5Y (differentiated) | Mature Neuron Model | 85 |
| PC12 (differentiated) | Dopaminergic Neuron Model | 110 |
| Primary Cortical Neurons | Primary Neuron Model | 60 |
Table 2: Hypothetical Effect of this compound on Apoptosis and Oxidative Stress in Differentiated SH-SY5Y Cells (24-hour exposure)
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | ROS Production (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (50 nM) | 2.5 | 1.8 |
| This compound (100 nM) | 4.2 | 3.1 |
| This compound (200 nM) | 7.8 | 5.4 |
Experimental Protocols
Human neuroblastoma SH-SY5Y cells are a widely used model in neurodegenerative disease research as they can be differentiated into a more mature neuronal phenotype.[6]
Protocol 1: Assessment of this compound Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SH-SY5Y cells.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the this compound dilutions and a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using the chosen assay according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 2: Analysis of Apoptosis Induction
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
SH-SY5Y cells
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.[3]
-
Analyze the samples by flow cytometry.
-
Rodent models are crucial for studying the complex aspects of neurodegenerative diseases.[7] For a hypothetical study, a toxin-induced model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model in rats, could be employed.[8]
Protocol 3: Evaluation of this compound Effects in a 6-OHDA Rat Model
-
Objective: To assess the in vivo effects of this compound on dopaminergic neuron degeneration.
-
Materials:
-
Adult male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, cylinder test)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
-
-
Procedure:
-
Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Administer this compound (or vehicle) systemically (e.g., intraperitoneal injection) at various doses and time points post-lesion.
-
Conduct behavioral tests to assess motor function at regular intervals.
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Visualization of Signaling Pathways and Workflows
Caption: Hypothesized this compound signaling in neurons.
Caption: In vitro experimental workflow.
References
- 1. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nutraceuticals against Neurodegeneration: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human neuroblastoma cell lines as models for the in vitro study of neoplastic and neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent models of brain aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
Application Notes and Protocols for the Development of Destruxin A and E as Potential Bio-insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptide mycotoxins produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among the numerous identified analogs, Destruxin A and Destruxin E have garnered significant attention for their potent insecticidal properties, making them promising candidates for the development of novel bio-insecticides.[1][2] These compounds exhibit a broad spectrum of activity against several insect orders and possess a multifaceted mode of action, primarily targeting the insect's immune system, ion homeostasis, and cellular integrity.[3][4]
These application notes provide a comprehensive guide for researchers involved in the evaluation and development of Destruxin A and E as bio-insecticides. Included are summaries of their insecticidal efficacy, detailed experimental protocols for bioassays and mechanistic studies, and visualizations of key biological pathways and workflows.
Data Presentation: Quantitative Analysis of Insecticidal Activity
The efficacy of Destruxin A and E varies depending on the insect species, larval stage, and the method of application.[1] The following tables summarize the reported lethal dose (LD50) and lethal concentration (LC50) values against various insect pests.
Table 1: Insecticidal Activity of Destruxin A against Various Pest Insects
| Insect Species | Order | Method of Application | LC50 / LD50 | Reference |
| Spodoptera litura (12-day-old larvae) | Lepidoptera | Topical Application | 0.237 µg/g body weight | [5][6] |
| Ingestion Assay | 0.17 µg/g body weight | [5][6] | ||
| Combined Application | 0.045 µg/g body weight | [5][6] | ||
| Plutella xylostella | Lepidoptera | Not Specified | LD50: < 0.1 µg/g (injection) | [7] |
| Ceratitis capitata | Diptera | Ingestion (in diet) | LC50: 104.92 ppm | [8] |
| Acyrthosiphon citricola | Hemiptera | Not Specified | LC50: 0.041 mg/L | [6] |
| Bombyx mori | Lepidoptera | Injection | See Table 2 | [9] |
Table 2: Effects of Injected Destruxin A in Bombyx mori
| Dosage (µg/g) | Time After Treatment | Observed Effects | Reference |
| 0.01 | 6 hours | Morphological changes in hemocytes | [9] |
| > 0.1 | 24 hours | Morphological changes in muscle cells, fat body, and Malpighian tubules | [9] |
| 1.0 | 24 hours | Fat droplets become semicircular or deformed | [9] |
Table 3: Cytotoxicity of Destruxins against Insect and Human Cell Lines
| Compound/Fraction | Cell Line | Exposure Time | LC50 (ppm) | Reference |
| Destruxin A | SF9 (insect) | 24 hours | 5 - 12 | [10] |
| Destruxin B | SF9 (insect) | 24 hours | No effect | [10] |
| This compound | SF9 (insect) | 24 hours | No effect | [10] |
| Destruxin A | HL60 (human) | up to 24 hours | No effect up to 500 | [10] |
| Destruxin B | HL60 (human) | up to 24 hours | No effect up to 500 | [10] |
| This compound | HL60 (human) | up to 24 hours | No effect up to 500 | [10] |
Mechanism of Action
Destruxins exert their insecticidal effects through a multi-targeted approach, disrupting several critical physiological processes.[3]
-
Immunosuppression : Destruxins are potent suppressors of the insect immune system, affecting both cellular and humoral immunity.[3][11] They can inhibit the expression of genes involved in the Toll and Imd signaling pathways, leading to reduced production of antimicrobial peptides.[12] They also interfere with hemocyte function, impairing phagocytosis and encapsulation of foreign invaders.[12][13]
-
Disruption of Ion Homeostasis : Destruxin A acts as a cation ionophore, particularly affecting calcium (Ca²⁺) and proton (H⁺) balance.[3] This disruption of intracellular calcium signaling is critical for numerous cellular processes, including muscle contraction and neurotransmission.[6]
-
Cytotoxicity and Tissue Damage : Destruxins induce morphological and ultrastructural changes in various insect tissues, including hemocytes, muscle cells, fat body, and Malpighian tubules, leading to cell death and organ malfunction.[13][14]
-
Inhibition of Key Enzymes and Proteins : Destruxins have been shown to bind to and modulate the activity of several essential proteins, including V-ATPase and aminoacyl tRNA synthetases.[6][15]
Signaling Pathways Affected by Destruxin A
Destruxin A has been shown to interfere with key immune signaling pathways in insects, such as the Toll and Imd pathways, which are crucial for the production of antimicrobial peptides (AMPs).
Caption: Simplified Toll and Imd signaling pathways and the inhibitory points of Destruxin A.
Experimental Protocols
The following are generalized protocols for common bioassay methods to assess the insecticidal activity of Destruxin A and E.
Protocol 1: Topical Application Bioassay (for LD50 Determination)
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population upon direct contact.
Materials:
-
Destruxin A or E
-
Acetone or other suitable volatile solvent
-
Micropipette or micro-applicator
-
Test insects (e.g., lepidopteran larvae) of a uniform age and size
-
Petri dishes or ventilated containers
-
Insect diet
-
Environmental chamber
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the Destruxin in a suitable solvent (e.g., acetone). Make a series of serial dilutions from the stock solution to create a range of concentrations expected to cause between 10% and 90% mortality. A control solution containing only the solvent should also be prepared.
-
Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of each insect using a micropipette or micro-applicator. Treat a control group with the solvent alone.
-
Incubation: Place the treated insects in individual containers with access to food and maintain them in an environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis: Calculate the LD50 values using probit analysis or other suitable statistical methods, correcting for control mortality using Abbott's formula if necessary.
Protocol 2: Diet Incorporation Bioassay (for LC50 Determination)
This method assesses the toxicity of an insecticide when ingested by the insect.
Materials:
-
Destruxin A or E
-
Solvent (e.g., acetone or ethanol)
-
Artificial insect diet
-
Test insects
-
Bioassay containers (e.g., multi-well plates or small cups)
-
Environmental chamber
Procedure:
-
Preparation of Treated Diet: Dissolve the Destruxin in a small amount of a suitable solvent. Thoroughly mix the solution into the liquid artificial diet after it has cooled to a temperature that will not degrade the compound (e.g., below 40°C). Prepare a range of concentrations and a control diet containing only the solvent.
-
Bioassay Setup: Dispense the treated and control diets into the bioassay containers and allow them to solidify.
-
Insect Infestation: Place one insect into each container.
-
Incubation: Maintain the containers in an environmental chamber under controlled conditions.
-
Mortality Assessment: Record mortality at regular intervals.
-
Data Analysis: Calculate the LC50 values using probit analysis.
Protocol 3: Injection Bioassay
This method introduces a precise dose of the toxin directly into the insect's hemocoel.
Materials:
-
Destruxin A or E
-
Insect saline or appropriate buffer
-
Microinjector with a fine glass needle
-
Test insects
-
Incubation containers
-
Environmental chamber
Procedure:
-
Preparation of Injection Solution: Dissolve the Destruxin in a suitable solvent and then dilute it to the desired concentrations in an appropriate insect saline or buffer.
-
Injection: Inject a small, known volume of the solution into the hemocoel of each insect. A control group should be injected with the carrier solution alone.
-
Incubation and Observation: Place the injected insects in containers with food and observe for mortality and any behavioral or physiological changes at regular intervals.
-
Data Analysis: Determine the LD50 and observe any sublethal effects.
Experimental Workflow for Bio-insecticide Evaluation
The general workflow for assessing the efficacy of Destruxin A and E as bio-insecticides is as follows:
Caption: General experimental workflow for bio-insecticide efficacy testing.
Safety and Handling
Destruxins are mycotoxins and should be handled with appropriate safety precautions. Researchers should wear personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling these compounds. All work should be conducted in a well-ventilated area or a fume hood.
Future Directions
Destruxin A and E hold significant promise as bio-insecticides due to their unique mode of action and broad insecticidal spectrum.[4] Further research is necessary to optimize formulations for field stability and delivery, to fully characterize their environmental fate and non-target effects, and to explore potential synergistic effects when combined with other insecticides.[12][13] The protocols and data presented here provide a foundation for the continued development of these potent natural compounds as safe and effective pest management tools.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding proteins of destruxin A from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Effects of destruxin A on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 14. Effects of destruxin A on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Destruxin E Fermentation
Welcome to the technical support center for Destruxin E production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve the yield of this compound in fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the primary factors I should investigate?
Low yields of this compound can be attributed to several factors, ranging from the choice of fungal strain to suboptimal fermentation conditions. Here are the key areas to investigate:
-
Fungal Strain: The producing strain of Metarhizium spp. is a critical determinant of this compound yield. Different species and even different isolates of the same species can have vastly different production capabilities. For instance, Metarhizium robertsii is a known high producer of destruxins.[1] It is essential to use a strain known for high this compound production.
-
Culture Medium Composition: The composition of the fermentation medium significantly impacts yield. Carbon and nitrogen sources are particularly important. Studies have shown that specific media, such as Czapek-Dox broth supplemented with peptone, can enhance the production of destruxins.[1][2] The carbon-to-nitrogen ratio is also a crucial factor to optimize.[1]
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Fermentation Parameters: Suboptimal physical parameters during fermentation can severely limit yield. Key parameters to control include:
-
pH: The initial and final pH of the culture medium can influence both fungal growth and metabolite production. Some studies suggest that a final pH in the acidic range is favorable for the production of Destruxin B, a precursor to other destruxins.[1]
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Temperature: The optimal temperature for Metarhizium growth and Destruxin production is typically around 25-28°C.[1]
-
Aeration: As an aerobic process, adequate oxygen supply is crucial. The aeration rate can affect fungal morphology and product yield.[1]
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Agitation: The shaking speed (rpm) in submerged cultures influences nutrient distribution and aeration. Optimal agitation speeds need to be determined empirically for your specific fermentation setup.[1]
-
Q2: I am observing significant batch-to-batch variability in my this compound yield. What could be the cause?
Inconsistent yields are often due to a lack of precise control over the experimental conditions. To minimize variability, ensure the following:
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Standardized Inoculum: The age, concentration, and physiological state of the fungal inoculum should be consistent for each fermentation batch.
-
Precise Media Preparation: Ensure that all media components are accurately weighed and dissolved and that the final volume is consistent.
-
Calibrated Equipment: Regularly calibrate all equipment used for monitoring and controlling fermentation parameters, such as pH meters, thermometers, and shakers.
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Consistent Fermentation Duration: The production of Destruxins varies over the fermentation period, typically peaking after several days.[1] Harvesting at inconsistent time points will lead to variable yields.
Q3: How can I confirm that my fermentation is producing this compound and not other destruxin analogs?
Several analytical techniques can be used for the identification and quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating and quantifying different destruxins.[3][4][5][6] By using a pure standard of this compound, you can compare retention times for identification and create a standard curve for quantification.[5]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides a high degree of confidence in identification by providing molecular weight information.[3][6][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound fermentation experiments.
| Problem | Potential Causes | Recommended Solutions |
| No or very low this compound production | 1. Incorrect fungal strain. 2. Inappropriate culture medium. 3. Suboptimal fermentation conditions (pH, temperature, aeration). 4. Inoculum is not viable or is too old. | 1. Verify the identity and this compound production capability of your fungal strain. Consider acquiring a known high-producing strain like Metarhizium robertsii. 2. Optimize the culture medium. Start with a known medium like Czapek-Dox broth supplemented with peptone and systematically vary the carbon and nitrogen sources.[1][2] 3. Optimize fermentation parameters. Test a range of pH values (e.g., 5-8), temperatures (e.g., 23-30°C), and agitation speeds. 4. Prepare fresh inoculum for each experiment and ensure its viability. |
| High biomass but low this compound yield | 1. Nutrient limitation for secondary metabolism. 2. Feedback inhibition by other metabolites. 3. Fermentation terminated too early or too late. | 1. Adjust the carbon-to-nitrogen ratio in your medium. A higher C:N ratio can sometimes favor secondary metabolite production. 2. Consider implementing a fed-batch or continuous culture system to maintain optimal nutrient levels and remove inhibitory byproducts. 3. Perform a time-course experiment to determine the optimal harvest time for this compound production.[5] |
| Difficulty in extracting or purifying this compound | 1. Inefficient extraction solvent. 2. Co-elution with other compounds during chromatography. | 1. Use an appropriate solvent system for extraction. A common method is liquid-liquid extraction with ethyl acetate or a mixture of dichloromethane and ethyl acetate.[8] 2. Optimize your HPLC method. Adjust the mobile phase gradient, try a different column, or use a semi-preparative HPLC for better separation.[9] |
Experimental Protocols
Protocol 1: Fermentation of Metarhizium anisopliae for this compound Production
-
Inoculum Preparation:
-
Grow Metarhizium anisopliae on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days until fully sporulated.
-
Harvest the conidia by scraping the surface of the agar with a sterile loop and suspending them in a sterile 0.05% Tween 80 solution.
-
Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 conidia/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Czapek-Dox Broth supplemented with 0.5% peptone).
-
Dispense the medium into sterile flasks.
-
Inoculate the flasks with the conidial suspension to a final concentration of 1 x 10^5 conidia/mL.
-
Incubate the flasks at 26-28°C with shaking at 200 rpm for 10-14 days.[8]
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
After the fermentation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification by HPLC:
-
Dissolve the crude extract in methanol.
-
Analyze the extract using a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Monitor the elution at a wavelength of 220 nm.[5]
-
Prepare a standard curve using a purified this compound standard of known concentrations to quantify the amount of this compound in your sample.[5]
-
Visualizations
Biosynthetic Pathway of Destruxins
A simplified diagram of the this compound biosynthetic pathway.
Experimental Workflow for Yield Optimization
A general workflow for optimizing this compound production.
Troubleshooting Decision Tree
A decision tree for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 5. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of destruxins, cyclic peptide toxins, produced by different strains of Metarhizium anisopliae and their mutants induced by ethyl methane sulfonate and ultraviolet using HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. "Preparative Isolation of Destruxins From Metarhizium Anisopliae by Hig" by Sandeep Gupta, Donald W. Roberts et al. [digitalcommons.usu.edu]
stability of Destruxin E under different temperature and pH conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Destruxin E. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments. Understanding the stability of this compound under various conditions is critical for obtaining reliable and reproducible results. This guide offers insights into the impact of temperature and pH on the stability of this compound, alongside detailed experimental protocols and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, a cyclic hexadepsipeptide, is primarily influenced by temperature and pH. Like other depsipeptides containing ester bonds, it is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions and accelerated by elevated temperatures. One of the known degradation products of this compound is this compound diol, formed through the hydrolysis of the epoxide ring.[1]
Q2: How should I store my stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C for short-term use and at -80°C for long-term storage to minimize degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Q3: At what pH range is this compound expected to be most stable?
A3: While specific data for this compound is limited, studies on similar cyclic peptides suggest that optimal stability is often found in a slightly acidic to neutral pH range (around pH 3-7).[2] Extreme pH values, both acidic and alkaline, are likely to increase the rate of hydrolytic degradation of the ester and amide bonds within the molecule.
Q4: Can I heat my this compound solution to aid dissolution?
A4: Gentle warming may be used to aid in the dissolution of this compound. However, prolonged exposure to elevated temperatures should be avoided as it can significantly accelerate degradation.[3][4] If warming is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of this compound in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the pre-incubation time of this compound in aqueous solutions like cell culture media. Include a vehicle control to assess the effect of the solvent on the cells. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Review your sample preparation and storage procedures. Ensure that the solvents and buffers used for analysis are fresh and of high purity. A forced degradation study can help to identify potential degradation products. |
| Loss of biological activity over time. | Instability of the compound under experimental conditions. | Re-evaluate the pH and temperature of your experimental setup. If possible, conduct experiments at a lower temperature and in a buffered solution with a pH known to favor stability. |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | Increase the percentage of organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. Alternatively, consider using formulation strategies such as complexation with cyclodextrins. |
Stability of this compound: A Data-Driven Perspective
Table 1: Stability of the Cyclodepsipeptide Kahalalide F under Different Temperature and pH Conditions [5]
| Temperature (°C) | pH | Half-life (hours) |
| 80 | 0 | 1.1 |
| 80 | 1 | 20 |
| 80 | 7 | 8.6 |
| 26 | 11 | 1.65 |
This data pertains to Kahalalide F and should be considered as an estimation for the potential stability of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
DMSO (anhydrous)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Phosphate buffers (pH 5, 7, and 9)
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in acetonitrile or methanol) at 60°C in the dark for various time points (e.g., 1, 3, 7 days).
-
pH-Dependent Stability: Mix aliquots of the stock solution with phosphate buffers of varying pH (e.g., 5, 7, 9) to a final concentration of 100 µg/mL. Incubate at a constant temperature (e.g., 37°C) for various time points.
4. Sample Analysis by HPLC:
-
At each time point, withdraw a sample and, if necessary, dilute it to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. An example of HPLC conditions would be a C18 column with a gradient elution of acetonitrile and water.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in stability testing and understanding the context of this compound's biological activity, the following diagrams are provided.
Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for a scientific audience. While efforts have been made to ensure the accuracy of the data presented, specific experimental conditions may require further optimization. The stability data for Kahalalide F is provided as an analogue for illustrative purposes and may not be fully representative of this compound's stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Destruxin A in Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential off-target effects of Destruxin A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Destruxin A?
Destruxin A, a cyclic hexadepsipeptide mycotoxin, primarily induces apoptosis (programmed cell death) in susceptible cells.[1] This is often achieved through the intrinsic mitochondrial pathway, which involves the activation of caspases (such as caspase-3, -8, and -9), regulation of Bcl-2 family proteins, and disruption of the mitochondrial membrane potential.[2][3] Additionally, Destruxin A can act as a cation ionophore, disrupting cellular ion homeostasis, particularly for calcium (Ca²⁺).[4][5]
Q2: What are the known or suspected off-target effects of Destruxin A?
Published research suggests several potential off-target activities for Destruxin A that can influence experimental outcomes:
-
Ion Channel Modulation: Destruxins can impact calcium channels, leading to an influx of Ca²⁺ that can disrupt cellular homeostasis.
-
Cytoskeletal Disruption: Electron microscopy has revealed that Destruxin A can damage the cytoskeleton, which may affect cell adhesion and motility.[6]
-
Interaction with Multiple Proteins: Studies have identified numerous potential binding partners for Destruxin A. These include proteins involved in vesicle transport (SEC23A), protein folding (calreticulin, cyclophilin), and metabolism.[6][7][8] These interactions could trigger signaling cascades unrelated to the canonical apoptosis pathway.
Q3: My cells are exhibiting higher-than-expected cytotoxicity at low concentrations of Destruxin A. Could this be an off-target effect?
This is a possibility. While Destruxin A is a potent apoptosis inducer, unexpected cytotoxicity could arise from several factors, including off-target effects. Destruxins have been reported to interact with a wide range of cellular components, including ion channels and cytoskeletal proteins, which could contribute to cytotoxicity. It is also critical to verify the purity of the Destruxin A sample and to exclude experimental artifacts such as incorrect compound concentration or solvent effects.
Q4: The observed phenotype in my cells (e.g., cell rounding, detachment) doesn't correlate with apoptotic markers. What could be the cause?
If the cellular phenotype does not align with typical apoptotic markers like Annexin V staining or caspase cleavage, it may be due to a non-apoptotic, off-target effect such as cytoskeletal disruption. Another possibility is that the timing of the assay is not optimal, and apoptotic markers may appear at a later time point.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with Destruxin A.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays between experiments. | 1. Inconsistent Destruxin A concentration.2. Variation in cell passage number and health.3. Inconsistent or high solvent (e.g., DMSO) concentration. | 1. Prepare fresh serial dilutions from a validated stock solution for each experiment.2. Use cells within a consistent, low passage number range and ensure high viability (>95%) before seeding.3. Maintain a consistent and non-toxic final solvent concentration across all wells (typically <0.1%). |
| Observed phenotype does not correlate with apoptotic markers. | 1. The phenotype is due to a non-apoptotic, off-target effect (e.g., cytoskeletal disruption).2. The timing of the assay is incorrect. | 1. Investigate potential off-target effects using techniques like immunofluorescence to visualize the cytoskeleton.2. Perform a time-course experiment to identify the optimal time point for observing apoptotic markers. |
| Difficulty in reproducing published IC50 values. | 1. Differences in cell line sensitivity.2. Variations in experimental protocols (e.g., seeding density, treatment duration).3. Purity of the Destruxin A compound. | 1. Recognize that IC50 values are cell-line specific.[1]2. Standardize protocols and ensure they align with published methods where possible.3. Verify the purity of your Destruxin A stock. |
Quantitative Data
The cytotoxic effects of Destruxins are dependent on the cell line and the specific isoform of the toxin.
Table 1: IC50 Values of Destruxin A, B, and E in Human Cancer Cell Lines after 48 hours of Exposure
| Cancer Cell Line | Destruxin A (µM) | Destruxin B (µM) | Destruxin E (nM) |
| HCT116 (Colon) | 6.14 | 3.64 | 67 |
| Source: Data compiled from in vitro studies.[1] |
Table 2: IC50 Values of Destruxin B in Oral Cancer Cell Lines
| Cancer Cell Line | 24h (µg/ml) | 48h (µg/ml) | 72h (µg/ml) |
| GNM | 18.23 ± 0.51 | 10.35 ± 0.32 | 5.15 ± 0.11 |
| TSCCa | 19.54 ± 0.62 | 12.87 ± 0.45 | 7.23 ± 0.23 |
| Source: Data compiled from in vitro studies.[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Destruxin A.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Destruxin A in a complete culture medium. Replace the existing medium with the medium containing different concentrations of Destruxin A. Include vehicle control (DMSO) and no-treatment control wells.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with various concentrations of Destruxin A and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.[1]
-
Washing: Wash the cells with cold 1X PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[1] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[1]
-
Signaling Pathways and Workflows
Caption: Inhibition of the PI3K/Akt signaling pathway by Destruxin A.
Caption: Activation of the intrinsic apoptosis pathway by Destruxin A.
Caption: A logical workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fungal peptide Destruxin A plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding proteins of destruxin A from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metarhizium anisopliae Toxin, Destruxin A, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Destruxin A with Three Silkworm Proteins: BmCRT, BmDPP3, and BmPDIA5 - PMC [pmc.ncbi.nlm.nih.gov]
overcoming inconsistent retention times in Destruxin HPLC analysis
Technical Support Center: Destruxin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of destruxins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on overcoming inconsistent retention times.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to inconsistent retention times during the HPLC analysis of destruxins.
Q1: My retention times are gradually decreasing or "drifting" throughout a series of injections. What is the likely cause?
A: This is a common issue often related to the HPLC column not being fully equilibrated with the mobile phase.[1][2] Even if the baseline appears stable, the stationary phase may still be undergoing subtle changes. Another frequent cause is a slow change in the mobile phase composition, such as the selective evaporation of a more volatile organic solvent (e.g., acetonitrile) from the reservoir, which increases the aqueous content and shortens retention times in reversed-phase chromatography.[3][4]
-
Solution Checklist:
-
Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[5] For new columns or after solvent changeovers, a longer equilibration of 30 minutes or more may be necessary until both the backpressure and baseline are stable.[6]
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Mobile Phase Preparation: Keep mobile phase reservoirs tightly capped to prevent evaporation.[4] Prepare fresh buffered mobile phases daily, as pH can change upon standing.[7]
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Temperature: Verify that the column oven is maintaining a stable temperature. Even small temperature fluctuations can cause retention time drift.[2][8] An increase in temperature generally leads to decreased retention times.[9][10][11]
-
Q2: I'm observing random and unpredictable jumps in retention time between runs. What should I check?
A: Random shifts in retention time are often due to hardware issues within the HPLC system. The most common culprits are the pump, injector, and the presence of air bubbles.
-
Solution Checklist:
-
Pump and Solvent Delivery: The issue could stem from malfunctioning pump seals or check valves, leading to an inconsistent flow rate.[4] Check for pressure fluctuations. If the pressure is unstable, it may indicate air bubbles in the system. Degas your mobile phase thoroughly using methods like sonication or helium sparging.[12]
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System Leaks: Inspect all fittings and connections for leaks. Even a very small, non-dripping leak can alter the system pressure and flow rate, causing retention time variability.[3] Crystalline buffer salt deposits around fittings are a tell-tale sign of a past or present leak.[3]
-
Injector Issues: A faulty injector valve or a partially clogged needle can lead to inconsistent injection volumes and, consequently, variable retention times.[5]
-
Q3: My retention times are consistent within a single day, but they differ significantly from day to day. Why is this happening?
A: Day-to-day variability, when intra-day precision is good, almost always points to how the mobile phase is prepared.[1]
-
Solution Checklist:
-
Mobile Phase Preparation: In reversed-phase chromatography, a small error of just 1% in the organic solvent composition can change retention times by 5-15%.[1] Use volumetric flasks for accuracy and measure solvents separately before mixing to avoid volume contraction effects.[13] For the highest precision, prepare mobile phases gravimetrically.[1]
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Buffer pH: If using a buffer, ensure the pH is measured before adding the organic solvent.[14] The pH of the final mixture can be different, but this procedure ensures the preparation is reproducible.
-
Column Storage and Re-equilibration: Ensure the column is stored properly overnight and is thoroughly re-equilibrated with the mobile phase each morning before starting analysis.
-
Q4: Can the sample itself or its preparation affect retention time?
A: Yes, absolutely. The sample matrix and the solvent used to dissolve the sample can cause retention time shifts.
-
Solution Checklist:
-
Sample Solvent: Ideally, dissolve your destruxin extracts in a solvent that is identical to or weaker than your initial mobile phase.[4] Injecting a sample dissolved in a much stronger solvent can cause peak distortion and a shift in retention time.[15]
-
Sample Matrix Effects: Complex sample matrices from fungal cultures can contain components that accumulate on the column.[5] This build-up can alter the stationary phase chemistry, leading to retention time drift.[3] Using a solid-phase extraction (SPE) clean-up step for destruxin extracts is highly effective at removing interfering media constituents.[16][17] A guard column can also help protect the analytical column from strongly retained impurities.[3]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving inconsistent retention times.
Caption: A logical workflow for diagnosing inconsistent HPLC retention times.
Experimental Protocols
Protocol 1: HPLC System and Column Equilibration
This protocol is essential for ensuring a stable chromatographic system before analysis.
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System Flush: If switching from a different mobile phase (e.g., one containing buffers), flush the entire system, including the pump, injector, and tubing, with high-purity water and then with the organic solvent to be used (e.g., methanol or acetonitrile).
-
Install Column: Install the C18 reversed-phase column in the correct flow direction.
-
Introduce Mobile Phase: Begin pumping the initial mobile phase mixture at a low flow rate (e.g., 0.2 mL/min).
-
Ramp Flow Rate: Gradually increase the flow rate to the analytical method's setpoint over several minutes to avoid shocking the column.[18]
-
Equilibrate: For routine analysis, equilibrate the column by flowing the mobile phase for at least 10-20 column volumes.[5][18] A more robust approach is to equilibrate for a set time (e.g., 30 minutes) until both the system backpressure and the detector baseline are stable.[6][19]
-
Blank Injections: For new methods or after extended shutdown, performing one or two blank injections (injecting mobile phase) can help complete the conditioning process.[19]
Protocol 2: Sample Preparation for Destruxins from Fungal Culture
A clean sample is vital for reproducible chromatography. This protocol uses Solid-Phase Extraction (SPE).
-
Culture Filtration: Filter the fungal culture broth to remove mycelia and large particulates.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with one cartridge volume of methanol followed by one volume of high-purity water.
-
Sample Loading: Load the filtered culture broth onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with one volume of water to remove salts and highly polar media constituents.
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Elution: Elute the retained destruxins from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.[20]
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Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase.[20] The sample is now ready for injection.
Data Presentation
Table 1: Typical HPLC Parameters for Destruxin Analysis
This table provides a starting point for method development based on published literature.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating moderately non-polar compounds like destruxins.[20] |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid | Acid modifier improves peak shape for peptides.[16] |
| Mobile Phase B | Acetonitrile or a Methanol/Acetonitrile mixture | A 50:50 (v/v) mixture of MeCN/MeOH may improve peak resolution.[16][17] |
| Gradient Elution | Linear gradient from low %B to high %B (e.g., 10% to 100% B over 20 min) | Necessary to elute the various destruxin analogues with different polarities.[16] |
| Flow Rate | 0.8 - 1.0 mL/min | Typical for a 4.6 mm ID analytical column. |
| Column Temperature | 30 - 40°C | Using a column oven is critical for retention time stability.[8][9] |
| Detection | UV at 205-215 nm | Detects the peptide bonds in the destruxin structure.[17][20] |
| Injection Volume | 10 - 20 µL | Standard volume; ensure it is consistent for all injections. |
Table 2: Influence of Key Parameters on Retention Time (Reversed-Phase)
This table summarizes how changing a single parameter typically affects analyte retention.
| Parameter Change | Effect on Retention Time | Primary Reason |
| Increase % Organic Solvent | Decrease | Decreases mobile phase polarity, weakening analyte interaction with the non-polar stationary phase.[8] |
| Increase Flow Rate | Decrease | Analyte spends less time in the column.[8] |
| Increase Temperature | Decrease | Reduces mobile phase viscosity and increases analyte mass transfer, leading to faster elution.[9][10][11] |
| Increase Column Length | Increase | Provides a longer path for the analyte to travel and interact with the stationary phase.[8] |
Parameter Relationships
The diagram below illustrates the inverse relationship between key operational parameters and analyte retention time in typical reversed-phase HPLC.
Caption: Relationship between HPLC parameters and retention time.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. welch-us.com [welch-us.com]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. glsciences.eu [glsciences.eu]
- 7. welch-us.com [welch-us.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Restek - Blog [restek.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 14. rjptonline.org [rjptonline.org]
- 15. maxisci.com [maxisci.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. LC Technical Tip [discover.phenomenex.com]
- 20. benchchem.com [benchchem.com]
improving purity of synthetic Destruxin E during final purification steps
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions regarding the final purification steps of synthetic Destruxin E.
Troubleshooting Guide
This guide addresses common issues encountered during the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic this compound.
Q1: Why is the main this compound peak in my chromatogram showing significant tailing?
Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1]
-
Check for Column Overload: Injecting too much sample can lead to distorted peaks. Try reducing the sample concentration or injection volume.[1]
-
Assess Sample Solubility: If your sample is not fully dissolved in the injection solvent, it can cause tailing. Ensure the sample is fully dissolved, and whenever possible, use a solvent similar in composition to the initial mobile phase.[1] For highly insoluble compounds, a minimal amount of a strong organic solvent like DMSO may be necessary for initial dissolution.
-
Optimize Mobile Phase pH: The pH of the mobile phase can alter the ionization state of this compound and any impurities, affecting their interaction with the column. Adjusting the pH can sometimes minimize secondary interactions causing peak tailing.[1]
-
Check Column Health: A contaminated guard column or a void at the head of the analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[2][3]
Q2: I am struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
Separating structurally similar impurities, such as diastereomers or precursors from the synthesis, is a common challenge.[1]
-
Adjust the Gradient: A shallower gradient often improves the separation of closely eluting peaks.[1] A typical starting point for peptide analysis is an increase of 1% organic solvent per minute.
-
Optimize Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. Systematically screen different mobile phase compositions to improve the separation.[1] Even small changes in the percentage of the organic modifier can significantly affect the separation factor.[1]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different chemistry (e.g., C8, or Phenyl-Hexyl instead of C18) to provide a different selectivity.[1][4] Aromatic/Phenyl phases can be particularly useful for cyclic peptides.[4]
-
Modify Temperature: Operating the column at a higher temperature can increase efficiency and change selectivity.[5][6] However, the effect on resolution can vary, so it is a parameter worth investigating.[1]
Q3: My recovery of pure this compound after HPLC is very low. What are the potential causes?
Low recovery can stem from poor solubility, adsorption onto surfaces, or degradation.
-
Solubility Issues: this compound, being a hydrophobic cyclic peptide, may precipitate during the purification process, especially when the aqueous component of the mobile phase is high.[1] Ensure the sample is fully soluble in the mobile phase conditions.
-
Adsorption: The peptide can adsorb to the column packing, tubing, or collection vials.[1] Using a less hydrophobic column (e.g., C4 or C8) may help reduce irreversible binding.[1]
-
Inadequate Elution Strength: If the organic content of your mobile phase is not high enough, the compound may not fully elute from the column. Ensure your gradient runs to a high enough percentage of organic solvent to strip all bound material.
-
pH-Related Degradation: While silica-based columns are robust, they are typically limited to a pH range of 2.0–8.0.[7] Operating outside this range can damage the column and potentially the product.
Q4: I am observing split or fronting peaks for my this compound sample. What is the problem?
Split or fronting peaks can indicate several issues, from sample preparation to the column itself.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO), it can cause peak distortion. Dilute the sample in a solvent that is as close as possible to the initial mobile phase composition.[1]
-
Column Overload: Similar to tailing, overloading the column can also sometimes result in peak fronting. Reduce the injection volume or sample concentration.[1]
-
Partially Blocked Frit: A partially blocked inlet frit on the column can cause the sample flow path to be uneven, leading to split peaks. Try reversing and flushing the column (disconnected from the detector) to clear the frit.[2]
Frequently Asked Questions (FAQs)
What is a typical starting point for RP-HPLC purification of this compound? A common starting method is to use a C18 reversed-phase column with a mobile phase consisting of A) water with 0.1% trifluoroacetic acid (TFA) and B) acetonitrile with 0.1% TFA. A linear gradient from a low to a high percentage of solvent B is used for elution.[6][8][9]
What wavelength should I use to monitor the purification? The peptide bonds in this compound absorb at low UV wavelengths. Monitoring at 210-220 nm is typical for detecting peptides and achieving high sensitivity.[5][9]
How can I confirm the purity and identity of my final product? Purity is primarily assessed by analytical HPLC.[10] The identity of the purified this compound should be confirmed using high-resolution mass spectrometry (LC-MS) to verify the molecular weight and NMR spectroscopy to confirm the structure, comparing the data to reported values.[11][12]
My crude synthetic product is very complex. Should I perform a pre-purification step? Yes, for very complex crude mixtures, a pre-purification step using flash chromatography on silica gel can be beneficial.[8][13] This can remove many of the more polar or non-polar impurities, reducing the load on the preparative HPLC column and potentially improving the final purity.
Impact of HPLC Parameters on Purity
The following table summarizes how key chromatographic parameters can be adjusted to optimize the separation of this compound from synthetic impurities.
| Parameter | Standard Condition | Adjustment & Rationale for Improving Purity |
| Stationary Phase | C18, 5 µm, 120 Å | Change to Phenyl-Hexyl or C8: Alters selectivity for better separation of closely related impurities. Phenyl phases can offer unique interactions with cyclic peptides.[1][4] |
| Gradient Slope | 5-95% Acetonitrile in 20 min | Decrease Slope (e.g., 1% / min): Increases the time difference between eluting peaks, improving resolution of near-coeluting compounds.[1] |
| Mobile Phase Additive | 0.1% TFA | Change to Formic Acid (FA): TFA is an excellent ion-pairing agent but can be difficult to remove. 0.1% FA is more volatile and LC-MS friendly, though it may alter peak shape and selectivity.[6] |
| Temperature | Ambient (~25 °C) | Increase Temperature (e.g., 40-60 °C): Can decrease mobile phase viscosity, leading to sharper peaks and improved efficiency. It can also change separation selectivity.[5] |
| Flow Rate | 1.0 mL/min (Analytical) | Decrease Flow Rate: Can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.[14] |
Detailed Experimental Protocol: RP-HPLC Purification
This protocol provides a general methodology for the final purification of synthetic this compound. It should be optimized for your specific sample and HPLC system.
1. Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., Acetonitrile or DMSO).
-
Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to a final concentration suitable for injection (e.g., 5-10 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]
2. HPLC System Setup:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Degassing: Ensure both mobile phases are thoroughly degassed before use.[2]
3. Purification Method:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a shallow linear gradient. An example gradient could be:
-
0-5 min: 5% B (Isocratic)
-
5-45 min: 5% to 65% B (Linear Gradient)
-
45-50 min: 65% to 95% B (Wash Step)
-
50-60 min: 95% B (Hold)
-
60-65 min: 95% to 5% B (Return to Initial)
-
65-75 min: 5% B (Re-equilibration)
-
-
Detection: Monitor the elution at 210 nm.[9]
-
Fraction Collection: Collect fractions corresponding to the main this compound peak.
4. Post-Purification Processing:
-
Purity Analysis: Analyze an aliquot of each collected fraction using analytical HPLC-MS to identify the fractions containing pure this compound.
-
Pooling: Combine the pure fractions.
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the pure this compound as a white, fluffy powder.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and executing the purification of synthetic this compound.
Caption: Troubleshooting workflow for improving this compound purity.
Caption: Experimental workflow for the final purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chm.bris.ac.uk [chm.bris.ac.uk]
- 12. Determination of destruxins, cyclic peptide toxins, produced by different strains of Metarhizium anisopliae and their mutants induced by ethyl methane sulfonate and ultraviolet using HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Preparative Isolation of Destruxins From Metarhizium Anisopliae by Hig" by Sandeep Gupta, Donald W. Roberts et al. [digitalcommons.usu.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Destruxin Analogs in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected cytotoxicity observed during in vitro experiments with Destruxin analogs.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues encountered during in vitro cytotoxicity assays with Destruxin analogs.
Issue 1: Higher-than-Expected Cytotoxicity or Inconsistent IC50 Values
Question: My Destruxin analog is showing cytotoxicity at much lower concentrations than anticipated, or the IC50 values are highly variable between experiments. What could be the cause?
Answer: Unexpectedly high cytotoxicity or inconsistent results can stem from several factors, ranging from the compound itself to the experimental setup. Follow these troubleshooting steps to diagnose the issue.
Troubleshooting Workflow for Unexpectedly High Cytotoxicity
Caption: A decision tree for troubleshooting high or inconsistent cytotoxicity.
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the treatment media for any precipitate after adding the compound. Perform a solubility test at the highest concentration used.[1][2] | No visible precipitate should be present.[2] |
| Compound Degradation | Ensure proper storage of stock solutions (e.g., at -20°C or -80°C in DMSO).[2][3] Avoid repeated freeze-thaw cycles by using aliquots.[2] Consider using a fresh batch of the Destruxin analog. | Consistent bioactivity of the compound. |
| Inaccurate Stock Concentration | Re-verify the concentration of the stock solution. | Accurate and reproducible final concentrations in the assay. |
| Cell Line Health | Use cells within a consistent and narrow range of passage numbers.[1] Ensure cells are healthy and in the logarithmic growth phase.[4] | Reduced biological variability and more consistent results.[1] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[2][4] | Consistent cell growth and a more reproducible IC50 value.[2] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed non-toxic levels (typically <0.5%).[2][4] | No significant cytotoxicity from the solvent alone. |
| Cell Culture Contamination | Regularly test for mycoplasma contamination.[5][6] Visually inspect cultures for signs of bacterial or fungal contamination.[7][8] | Absence of contaminants that could affect cell viability. |
| Assay Incubation Time | Vary the incubation time with the compound (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line.[2] | A time point with the most consistent and robust response.[2] |
Issue 2: No or Low Cytotoxicity Observed
Question: My Destruxin analog is not showing the expected cytotoxic effects, even at high concentrations. What should I check?
Answer: A lack of bioactivity can be just as perplexing as unexpectedly high activity. This often points to issues with the compound, the cell line's sensitivity, or the assay's ability to detect cytotoxicity.
Troubleshooting Workflow for No or Low Cytotoxicity
Caption: A workflow to troubleshoot a lack of cytotoxic effect.
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Insolubility | Confirm that the Destruxin analog is fully dissolved in the culture medium at the tested concentrations.[1] | A clear solution with no visible precipitate. |
| Compound Inactivity | Use a fresh aliquot or a new batch of the compound to rule out degradation.[1] | Restoration of expected bioactivity. |
| Resistant Cell Line | Verify that the chosen cell line is expected to be sensitive to Destruxins. Some cell lines may have intrinsic resistance mechanisms. | Use a known sensitive cell line as a positive control. |
| Low Cell Seeding Density | Ensure that the number of cells seeded is sufficient to produce a detectable signal in your assay.[4] | A robust signal in untreated control wells. |
| Insufficient Incubation Time | The cytotoxic effects of some compounds may require longer exposure. Extend the incubation time (e.g., to 72 hours). | Observation of a cytotoxic effect at later time points. |
| Insensitive Assay | The chosen cytotoxicity assay (e.g., MTT) may not be sensitive enough. Consider alternative assays that measure different cytotoxicity markers (e.g., LDH release for membrane integrity or a caspase assay for apoptosis).[9] | Detection of cytotoxicity through an alternative method. |
| Assay Reagent Issues | Ensure that all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents.[4] | A properly functioning assay with a clear distinction between positive and negative controls. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Destruxin analogs?
Destruxins exert their anticancer effects through multiple pathways. Primarily, they are known to induce apoptosis (programmed cell death).[10][11] Key mechanisms include:
-
Induction of the Intrinsic Apoptosis Pathway: Destruxin B, for example, can upregulate the pro-apoptotic protein PUMA and downregulate the anti-apoptotic protein Mcl-1.[11][12] This leads to the translocation of Bax to the mitochondria, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[12][13]
-
Inhibition of the PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation. Inhibition of PI3K/Akt by Destruxins contributes to their cytotoxic effects.[10][14]
Caption: Simplified signaling pathways affected by Destruxin analogs.
Q2: How should I prepare and store Destruxin analog stock solutions?
For most in vitro assays, it is recommended to dissolve Destruxin analogs in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[2]
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.[2][3]
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2]
Q3: My MTT assay results are showing high background or low signal. What are the common causes?
The MTT assay measures metabolic activity, and several factors can interfere with it.[15]
| Issue | Possible Causes | Solutions |
| Low Absorbance Readings | - Too few cells per well.[4] - Insufficient incubation time with the MTT reagent.[4] - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.[4] - Increase MTT incubation time (typically 2-4 hours). - Ensure complete dissolution of crystals with the solubilization buffer; gentle mixing can help. |
| High Background Absorbance | - Contamination of the culture medium with bacteria or yeast. - Interference from phenol red in the medium.[4] - The Destruxin analog itself is colored or has reducing properties. | - Use sterile technique and check for contamination. - Use a phenol red-free medium during the MTT incubation step.[4] - Include control wells with the compound but no cells to measure its intrinsic absorbance. |
| High Variability Between Replicates | - Uneven cell seeding.[1] - "Edge effects" in the 96-well plate. - Inconsistent incubation times or pipetting volumes.[4] | - Ensure a homogenous cell suspension before plating.[1] - Avoid using the outer wells of the plate or fill them with sterile media/PBS.[1] - Standardize all pipetting and incubation steps.[4] |
Q4: What alternative cytotoxicity assays can I use to confirm my results?
Relying on a single assay can sometimes be misleading. It is good practice to confirm cytotoxicity with an orthogonal method that measures a different cell death mechanism.
| Assay Type | Principle | When to Use |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9] | To quantify necrosis or late apoptosis. |
| Caspase Activity Assays | Detects the activity of key apoptosis-executing enzymes like caspase-3 and caspase-7.[16] | To specifically measure apoptosis induction. |
| Annexin V/PI Staining | Uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. | To get a detailed picture of the different modes of cell death. |
| Cell Cycle Analysis | Analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry.[17][18] Destruxins are known to cause cell cycle arrest.[10][14] | To determine if the compound affects cell cycle progression. |
Data Presentation: Cytotoxicity of Destruxin Analogs
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of various Destruxin analogs in different human cancer cell lines. These values highlight the dose-dependent and cell-line-specific efficacy of these compounds.
Table 1: IC50 Values of Destruxin A, B, and E in Human Cancer Cell Lines
| Cancer Cell Line | Destruxin A (µM) | Destruxin B (µM) | Destruxin E (nM) | Exposure Time |
| HCT116 (Colon) | 6.14 | 3.64 | 67 | 48 hours[10] |
| A549 (Lung) | - | 4.9 | - | 48 hours[11][12] |
| H1299 (Lung) | - | 4.1 | - | 48 hours[11] |
Table 2: Time-Dependent IC50 Values of Destruxin B in Oral Cancer Cell Lines
| Cancer Cell Line | 24h (µg/ml) | 48h (µg/ml) | 72h (µg/ml) |
| GNM | 18.23 ± 0.51 | 10.35 ± 0.32 | 5.15 ± 0.11 |
| TSCCa | 19.54 ± 0.62 | 12.87 ± 0.45 | 7.23 ± 0.23 |
| Data compiled from in vitro studies.[10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing cell metabolic activity as an indicator of viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Destruxin analog in culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of key executioner caspases in apoptosis.[16]
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the Destruxin analog as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[17][19]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Destruxin analog for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[19]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and slowly add ice-cold 70% ethanol while vortexing gently to fix the cells.[19] Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[17][19]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[19]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 6. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
minimizing degradation of Destruxin E during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Destruxin E during extraction and storage.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling of this compound, leading to its degradation and impacting experimental outcomes.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound After Extraction | Degradation during extraction process: High temperatures, extreme pH, or enzymatic activity can degrade this compound.[1][2] | - Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C or on ice) to minimize temperature-induced degradation.[1] - pH Management: Maintain a near-neutral pH during extraction unless specific acid-base partitioning is required. If so, perform these steps quickly and at low temperatures.[1] - Enzyme Inhibition: If extracting from sources with high enzymatic activity, consider methods to denature or inhibit enzymes prior to extraction. |
| Suboptimal solvent choice: The solvent may not be efficient for extracting this compound, leading to lower recovery. | - Solvent Selection: Use acetonitrile for high extraction efficiency of Destruxins. A common method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl to create two layers, with Destruxins concentrated in the upper organic layer.[1][3][4] | |
| Inconsistent Results in Biological Assays | Degradation of this compound in stock solution: Improper storage conditions or repeated freeze-thaw cycles can lead to the degradation of the compound.[5] | - Proper Storage: Store stock solutions of this compound in a suitable solvent like DMSO at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5][6] - Aliquotting: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[5] |
| Degradation in assay medium: The pH, temperature, and duration of incubation in the assay medium can affect the stability of this compound.[5] | - Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment. - Minimize Incubation Time: If stability issues are suspected, minimize the pre-incubation time of this compound in aqueous solutions.[5] | |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products: this compound can hydrolyze, particularly at the ester bond, to form degradation products like this compound-diol.[7] | - Review Extraction and Storage Conditions: Assess if the sample was exposed to high temperatures, extreme pH, or prolonged storage, which could lead to degradation. - Mass Spectrometry Analysis: Use mass spectrometry (MS) to identify the unknown peaks. The mass of this compound-diol would be higher than this compound due to the addition of a water molecule.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound, a cyclic hexadepsipeptide, include:
-
Temperature: Higher temperatures significantly accelerate the degradation process.[1][2][5]
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the ester and amide bonds within its structure.[1]
-
Enzymatic Activity: Hydrolytic enzymes present in the biological source material can rapidly break down this compound.[2]
-
Light: Exposure to direct light should be avoided as it may contribute to photodegradation.[5][8]
-
Moisture: The presence of moisture can facilitate hydrolysis.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place.[6] |
| Stock Solution (in DMSO) | -20°C | Short-term (days to weeks) | Store in sealed, airtight vials.[6] |
| -80°C | Long-term (months to years) | Prepare aliquots to avoid repeated freeze-thaw cycles.[5] |
Q3: Which solvents are suitable for extracting and storing this compound?
A3: For extraction, acetonitrile has demonstrated high efficiency in recovering Destruxins from fungal cultures.[1][3][4] Dichloromethane has also been used.[4][9] For storage of stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[5][6]
Q4: How can I monitor the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the purity and degradation of this compound.[10][11][12] The appearance of new peaks or a decrease in the area of the this compound peak can indicate degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify degradation products.[10][13]
Q5: What is a common degradation product of this compound?
A5: A known degradation pathway for this compound is the hydrolysis of its epoxide ring to form this compound-diol.[7] This process involves the addition of a water molecule.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Culture Broth
This protocol is adapted from established methods for Destruxin extraction.[1][4]
-
Culture Filtration: Separate the fungal mycelium from the liquid culture broth by centrifugation (e.g., 8,000 x g for 10 minutes) followed by filtration of the supernatant through filter paper.
-
Solvent Partitioning: Mix the filtered broth with an equal volume of acetonitrile.
-
Phase Separation: Add 5% (w/v) NaCl to the mixture to induce the formation of two distinct layers.
-
Collection: Vigorously shake the mixture and then allow the layers to separate. The upper organic layer, containing the majority of the Destruxins, should be carefully collected.[1][4]
-
Solvent Evaporation: The collected organic solvent can be removed under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol provides a method for the purification of this compound from a crude extract.
-
Cartridge Selection: Use a C18 solid-phase extraction cartridge.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 10 column volumes of methanol.
-
Equilibrate the cartridge with 10 column volumes of ultra-pure water. Do not let the cartridge dry out.
-
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and dilute it with water. Load the sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute this compound from the cartridge using a higher concentration of organic solvent, such as methanol or acetonitrile.
-
Analysis: Analyze the collected fractions using HPLC to determine the purity of this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Determination of destruxins, cyclic peptide toxins, produced by different strains of Metarhizium anisopliae and their mutants induced by ethyl methane sulfonate and ultraviolet using HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Preparative Isolation of Destruxins From Metarhizium Anisopliae by Hig" by Sandeep Gupta, Donald W. Roberts et al. [digitalcommons.usu.edu]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Troubleshooting HPLC Analysis of Destruxins
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Destruxins, with a specific focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC columns and mobile phases used for Destruxin analysis?
A1: Reversed-phase C18 columns are most commonly used for the separation of Destruxins.[1][2] The mobile phase typically consists of a gradient of acetonitrile and water.[1][2] Some methods also report the use of methanol/acetonitrile/water mixtures to improve resolution.[3] An acidifier, such as formic or acetic acid, is often added to the mobile phase to improve peak shape and ionization for mass spectrometry detection.[2][3]
Q2: How can I prepare my sample to minimize matrix effects and improve peak shape?
A2: Proper sample preparation is crucial for obtaining good chromatographic results. For complex samples, a clean-up step is highly recommended to remove interfering matrix components.[3] Solid-Phase Extraction (SPE) with C18 cartridges is an effective method for cleaning up fungal culture extracts before HPLC analysis.[1][3] QuEChERS-based extraction has also been reported as a suitable sample preparation technique.[1]
Q3: What are the key chemical properties of Destruxins to consider for HPLC analysis?
A3: Destruxins are a family of cyclic hexadepsipeptides and are relatively hydrophobic compounds.[4] Their structure includes ester and peptide bonds, which can be susceptible to hydrolysis at extreme pH values.[1] Therefore, maintaining a near-neutral pH during extraction and analysis is generally recommended to prevent degradation.[1]
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and broadening, can significantly impact the accuracy and resolution of your Destruxin analysis. The following sections provide a systematic approach to troubleshooting these issues.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Q4: My Destruxin peaks are showing significant tailing. What are the potential causes and solutions?
A4: Peak tailing in the analysis of peptide-like compounds such as Destruxins is often due to secondary interactions with the stationary phase or issues with the mobile phase.
| Potential Cause | Recommended Solution | Explanation |
| Secondary Interactions with Silanols | Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA). | Residual silanol groups on the silica-based stationary phase can interact with polar groups on the Destruxin molecule, causing tailing. An acidic modifier can suppress the ionization of silanols, reducing these interactions. |
| Mobile Phase pH is Inappropriate | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the Destruxins. | If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak tailing.[5] |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or the analytical column. | Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to active sites that cause tailing.[6] |
| Column Overload | Reduce the injection volume or dilute the sample. | Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[6] |
Peak Fronting
Peak fronting appears as a sharp leading edge followed by a sloping tail.
Q5: I am observing "shark-fin" or fronting peaks for my Destruxins. What could be the cause?
A5: Peak fronting is most commonly associated with column overload or issues with the sample solvent.
| Potential Cause | Recommended Solution | Explanation |
| Column Overload (Mass or Volume) | Dilute the sample or reduce the injection volume. | Injecting too high a concentration or volume of the sample can lead to a distortion of the peak shape, causing it to front.[7][8] This is a very common cause of peak fronting.[8] |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the column too quickly at the beginning, resulting in a fronting peak.[5][7] |
| Column Collapse or Void | Replace the column. | A physical void or collapse of the packing material at the column inlet can cause peak fronting. This is a less common but possible cause.[6][7] |
Broad Peaks
Broad peaks are wider than expected, leading to decreased resolution and sensitivity.
Q6: My Destruxin peaks are broad and poorly resolved. How can I improve them?
A6: Peak broadening can stem from various factors, from the HPLC system to the column and method parameters.
| Potential Cause | Recommended Solution | Explanation |
| Large Dead Volume | Check and tighten all fittings between the injector and the detector. Use pre-cut tubing of the appropriate inner diameter. | Excessive volume in the connections can cause the sample band to spread before it reaches the detector, resulting in broader peaks. |
| Column Contamination or Age | Flush the column with a strong solvent. If performance does not improve, replace the column. | Accumulation of contaminants can block active sites and lead to peak broadening. Over time, the stationary phase of the column degrades, leading to a loss of efficiency. |
| Mobile Phase Viscosity | Optimize the mobile phase composition. For example, acetonitrile has a lower viscosity than methanol. | High mobile phase viscosity can slow down mass transfer, leading to broader peaks. |
| Inadequate Mobile Phase Strength | Increase the organic solvent percentage in the mobile phase or adjust the gradient slope. | If the mobile phase is too weak, the analytes will be retained longer and may exhibit broader peaks. A flatter gradient can sometimes improve the separation of different Destruxins.[9] |
Experimental Protocols
HPLC Method for Destruxin Analysis
This is a general protocol and may require optimization for specific Destruxin analogues or sample matrices.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be to start with a lower percentage of mobile phase B, and gradually increase it over the run time to elute the hydrophobic Destruxins. For example, 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm or Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive mode.[2]
Sample Preparation using Solid-Phase Extraction (SPE)
-
Filter the fungal culture medium to remove particulate matter.[2]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered sample onto the SPE cartridge.[2]
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.[2]
-
Elute the Destruxins with a higher percentage of organic solvent (e.g., methanol or acetonitrile).[2]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC analysis.[2]
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of V-ATPase Inhibitory Activity: Destruxin E vs. Bafilomycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the V-ATPase inhibitory properties of Destruxin E and Bafilomycin A1, two potent natural compounds. While both are recognized for their ability to disrupt the function of vacuolar-type H+-ATPases (V-ATPases), their potencies, mechanisms, and downstream cellular effects exhibit notable differences. This document aims to furnish researchers with the necessary data to make informed decisions when selecting a V-ATPase inhibitor for their specific experimental needs.
Executive Summary
Bafilomycin A1 is a well-established and highly specific inhibitor of V-ATPase, with its inhibitory activity extensively characterized and quantified in the low nanomolar range. It acts by directly binding to the c-subunit of the V-ATPase Vo domain, thereby arresting proton translocation. This compound, a cyclodepsipeptide from the same family as other known V-ATPase inhibitors, demonstrates potent cytotoxic effects in the nanomolar range, which are strongly associated with V-ATPase inhibition. However, direct enzymatic inhibition data for this compound is less prevalent in the literature compared to Bafilomycin A1. The primary mechanism of cytotoxicity for this compound involves the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway and engagement of the mitochondrial pathway.
Quantitative Comparison of Inhibitory Potency
| Compound | Target | IC50 Value | Cell Line/System | Citation |
| Bafilomycin A1 | V-ATPase (proton translocation) | 0.6 - 1.5 nM | Bovine chromaffin granules | |
| This compound | Cell Proliferation (Cytotoxicity) | 40 nM | HCT116 (colon cancer) | |
| 50 nM | KB-3-1 (cervical cancer) | [1] | ||
| 220 nM | A549 (lung cancer) | [1] | ||
| Destruxin B | V-ATPase | Weaker than Bafilomycin A1 | Not specified | [2] |
Note: The IC50 values for this compound represent its cytotoxic effects on cancer cell lines, which are considered a downstream consequence of V-ATPase inhibition. These are not direct measures of enzymatic inhibition. Destruxin B, a closely related compound, has been shown to be a weaker V-ATPase inhibitor than Bafilomycin A1[2].
Mechanism of Action
Bafilomycin A1: This macrolide antibiotic is a specific and potent inhibitor of V-ATPases. Its mechanism of action is well-elucidated and involves direct binding to the rotating c-ring of the Vo proton channel, effectively jamming the proton translocation machinery[3]. This leads to a rapid increase in the pH of acidic organelles such as lysosomes and endosomes. Interestingly, Bafilomycin A1 has a secondary, independent inhibitory effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which can disrupt autophagosome-lysosome fusion[4].
This compound: As a member of the destruxin family of mycotoxins, this compound is understood to inhibit V-ATPase, although its precise binding site on the enzyme complex has not been as thoroughly characterized as that of Bafilomycin A1. The inhibition of V-ATPase by destruxins leads to the disruption of cellular pH homeostasis, which in turn triggers downstream signaling cascades culminating in apoptosis[1].
Signaling Pathways and Cellular Effects
Inhibition of V-ATPase by both compounds triggers a cascade of cellular events.
Bafilomycin A1 Signaling Pathway
Bafilomycin A1's primary effect is the direct inhibition of the V-ATPase proton pump, leading to the alkalinization of intracellular vesicles. This has profound effects on processes reliant on acidic environments, such as protein degradation and receptor recycling. Its off-target effect on SERCA adds another layer of complexity to its cellular impact.
Caption: Bafilomycin A1's dual inhibition of V-ATPase and SERCA.
This compound Apoptotic Signaling Pathway
The cytotoxic effects of this compound are largely attributed to the induction of programmed cell death (apoptosis). This is believed to be initiated by the disruption of V-ATPase function, which then leads to the inhibition of the pro-survival PI3K/Akt signaling pathway. This, in turn, activates the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols
V-ATPase Activity Assay (Proton Translocation)
This protocol is adapted from a method used to measure the inhibitory effect of Bafilomycin A1 on V-ATPase proton translocation activity[3].
Objective: To measure the rate of ATP-driven proton pumping into isolated vesicles and assess the inhibitory effect of test compounds.
Materials:
-
Isolated membrane vesicles containing V-ATPase
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 50 mM KCl, 2.5 mM MgCl2
-
Acridine Orange (fluorescent pH probe)
-
ATP solution (100 mM, pH 7.0)
-
Valinomycin (1 mg/ml in ethanol)
-
Test compounds (this compound, Bafilomycin A1) dissolved in a suitable solvent (e.g., DMSO)
-
Dual-wavelength spectrophotometer or fluorometer
Procedure:
-
Prepare a suspension of membrane vesicles (final concentration ~50 µg protein/ml) in the Assay Buffer.
-
Add Acridine Orange to a final concentration of 2 µM.
-
Place the vesicle suspension in a cuvette and monitor the fluorescence at an excitation wavelength of 492 nm and an emission wavelength of 540 nm.
-
To eliminate any membrane potential, add valinomycin to a final concentration of 1 µg/ml.
-
Incubate with various concentrations of the test compound (this compound or Bafilomycin A1) or solvent control for a predetermined time.
-
Initiate the proton pumping reaction by adding ATP to a final concentration of 1.3 mM.
-
Record the initial rate of fluorescence quenching, which is proportional to the rate of proton influx.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the V-ATPase inhibitory activity of this compound and Bafilomycin A1.
Caption: Workflow for comparing V-ATPase inhibitors.
Conclusion
Both Bafilomycin A1 and this compound are potent inhibitors of V-ATPase function, albeit with different primary applications and depths of characterization in the scientific literature. Bafilomycin A1 stands out as a highly specific and well-quantified tool for directly studying V-ATPase activity and its role in cellular processes like autophagy. This compound, while also a V-ATPase inhibitor, is more prominently characterized by its potent anticancer and pro-apoptotic effects, which are linked to the inhibition of the PI3K/Akt pathway.
The choice between these two compounds will ultimately depend on the research question. For studies requiring a well-defined, direct inhibitor of V-ATPase with established potency, Bafilomycin A1 is the preferred choice. For investigations into V-ATPase inhibition as a therapeutic strategy for inducing apoptosis in cancer cells, particularly those involving the PI3K/Akt pathway, this compound presents a compelling, albeit less directly characterized, option. Further research is warranted to directly compare the enzymatic inhibitory activities of these two compounds and to fully elucidate the molecular interactions of this compound with the V-ATPase complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Destruxin B, a specific and readily reversible inhibitor of vacuolar-type H(+)-translocating ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
Comparative Analysis of the Insecticidal Activity of Destruxins A, B, and E
A comprehensive review of the insecticidal properties of three key mycotoxins, Destruxins A, B, and E, reveals variations in their potency and modes of action against different insect species. This guide provides a comparative analysis based on available experimental data to assist researchers, scientists, and drug development professionals in understanding their potential as bio-insecticides.
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among the different analogues, Destruxins A, B, and E have been extensively studied for their biological activities. While all three exhibit insecticidal properties, their efficacy and mechanisms of action can differ significantly.[1][2]
Quantitative Comparison of Insecticidal Activity
The insecticidal activity of Destruxins is typically quantified using metrics such as the median lethal concentration (LC50) and the median lethal dose (LD50). The following tables summarize the available quantitative data for Destruxin A, B, and E against various insect cells and larvae. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, insect species, and application methods.
Table 1: Comparative Cytotoxicity of Destruxins A, B, and E against Insect Cells
| Compound | Cell Line | Incubation Time | LC50 (ppm) | Reference |
| Destruxin A | SF9 (from Spodoptera frugiperda) | 24 hours | 5 - 12 | [3] |
| Destruxin B | SF9 (from Spodoptera frugiperda) | 24 hours | No effect up to 500 | [3] |
| Destruxin E | SF9 (from Spodoptera frugiperda) | 24 hours | No effect up to 500 | [3] |
Table 2: Insecticidal Activity of Destruxins against Insect Larvae
| Compound/Extract | Insect Species | Application Method | LD50/LC50 | Reference |
| Crude Destruxin (high in A and E) | Spodoptera litura (12-day-old larvae) | Topical Application | 0.237 µg/g | [4] |
| Ingestion | 0.17 µg/g | [4] | ||
| Combined Application | 0.045 µg/g | [4] | ||
| Crude Destruxin (low in A and E) | Spodoptera litura (12-day-old larvae) | Combined Application | Higher than high A and E strain | [4] |
| Destruxin A | Plutella xylostella (4th instar larvae) | Not specified | 200 µg/mL (LC50) | [1] |
Mechanisms of Action and Signaling Pathways
The insecticidal activity of Destruxins is attributed to their interference with key physiological and immunological processes in insects. The modes of action, particularly for Destruxin A, have been studied in some detail, while information for Destruxins B and E is less comprehensive.
Destruxin A: The primary mechanism of Destruxin A involves the suppression of the insect's innate immune system.[5] It has been shown to inhibit both humoral and cellular immunity. Destruxin A can disrupt the Toll and Immune deficiency (IMD) signaling pathways, which are crucial for the production of antimicrobial peptides (AMPs).[5] This suppression of the immune response makes the insect more susceptible to fungal infection and other pathogens. Additionally, Destruxin A is known to affect calcium homeostasis by acting on Ca2+ channels in muscle cells, leading to paralysis.[6]
Destruxin B: While much of the recent research on Destruxin B has focused on its pro-apoptotic effects in human cancer cells, it is also recognized as having strong anti-insect activity.[7] In insects, Destruxin B has been shown to induce an immediate influx of Ca2+ in hemocytes, suggesting a disruption of ion homeostasis.[8] This rapid increase in intracellular calcium can trigger a cascade of events leading to cell death and paralysis.
This compound: Considered the most active of the destruxin family on insect haemocytes, this compound significantly impacts the cellular immune response.[9] It causes ultrastructural alterations in plasmatocytes and granular haemocytes, which are key immune cells in insects. These changes are believed to be a consequence of disturbances in cellular calcium balance.[9] By impairing the function of these immune cells, this compound weakens the insect's ability to defend against pathogens.
Below are diagrams illustrating the known and proposed signaling pathways affected by Destruxins A, B, and E.
Caption: Signaling pathway of Destruxin A-mediated immunosuppression and paralysis.
Caption: Proposed mechanism of Destruxins B and E on insect hemocytes.
Experimental Protocols
The assessment of the insecticidal activity of Destruxins involves standardized bioassays. The following are generalized protocols for common methods used in the cited research.
Insect Bioassays
-
Topical Application (Contact Toxicity):
-
Preparation of Solutions: Dissolve purified Destruxins in a suitable solvent (e.g., acetone) to create a range of concentrations.
-
Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual insects using a microapplicator. Control insects receive the solvent only.
-
Observation: House the treated insects under controlled conditions with access to food. Record mortality at regular intervals (e.g., 24, 48, 72 hours).[10]
-
-
Ingestion Assay (Oral Toxicity):
-
Diet Preparation: Incorporate the Destruxins into the insect's artificial diet at various concentrations. For leaf-feeding insects, leaves can be dipped in Destruxin solutions and allowed to dry.
-
Feeding: Provide the treated diet or leaves to the insects for a specified period.
-
Observation: After the exposure period, transfer the insects to a fresh, untreated diet and monitor for mortality over time.[10]
-
-
Injection Bioassay (Direct Toxicity):
-
Preparation of Solutions: Dissolve Destruxins in a sterile physiological saline solution (e.g., phosphate-buffered saline) to the desired concentrations.
-
Injection: Inject a small, precise volume of the solution into the hemocoel of the insect using a fine glass needle or a microinjector.
-
Observation: Maintain the injected insects under controlled conditions and record mortality at set time points.[11]
-
References
- 1. Transcript and Protein Profiling Analysis of the Destruxin A-Induced Response in Larvae of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Anticancer Activity of Destruxin E: A Comparative Guide with Positive and Negative Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating the biological activity of Destruxin E, a cyclic hexadepsipeptide with promising anticancer properties. To ensure the accuracy and reliability of experimental findings, this document emphasizes the critical role of positive and negative controls in cytotoxicity and apoptosis assays. Experimental data, detailed protocols, and visual diagrams of key signaling pathways are presented to facilitate robust experimental design and data interpretation.
Data Presentation: Comparative Cytotoxicity of Destruxins
This compound has demonstrated potent cytotoxic effects against various cancer cell lines, often in the nanomolar range.[1] The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its analogs, Destruxin A and B, providing a comparative look at their efficacy.
| Cell Line | Cancer Type | Destruxin Derivative | IC50 | Exposure Time (hours) | Assay Method | Reference |
| HCT116 | Colon Cancer | This compound | 67 nM | 48 | Not Specified | [2] |
| KB-3-1 | Cervical Carcinoma | This compound | Nanomolar Range | Not Specified | Not Specified | [1] |
| A549 | Non-small Cell Lung Cancer | This compound | Nanomolar Range | Not Specified | Not Specified | [1] |
| CaCo-2 | Colorectal Adenocarcinoma | This compound | Nanomolar Range | Not Specified | Not Specified | [1] |
| HCT116 | Colon Cancer | Destruxin A | 6.14 µM | 48 | Not Specified | [2] |
| HCT116 | Colon Cancer | Destruxin B | 3.64 µM | 48 | Not Specified | [2] |
| A549 | Non-small Cell Lung Cancer | Destruxin B | 4.9 µM | 48 | Trypan Blue Exclusion | [3][4] |
| H1299 | Non-small Cell Lung Cancer | Destruxin B | 4.1 µM | Not Specified | Not Specified | [3][4] |
Experimental Protocols
To validate the cytotoxic and apoptotic activity of this compound, standardized assays with appropriate controls are essential. Below are detailed protocols for commonly used methods.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
a. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
b. Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
c. Controls:
| Control Type | Description | Expected Outcome |
| Negative Control | Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound. | High cell viability, similar to untreated cells. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). | Low cell viability. |
| Blank Control | Wells containing only cell culture medium (no cells). | Background absorbance reading. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
b. Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
c. Controls:
| Control Type | Description | Expected Outcome on Flow Cytometry Plot |
| Negative Control | Untreated or vehicle-treated cells. | Majority of cells in the lower-left quadrant (Annexin V-/PI-). |
| Positive Control | Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide). | A significant population of cells in the lower-right (Annexin V+/PI-) and upper-right (Annexin V+/PI+) quadrants. |
Signaling Pathways
This compound and its analogs are known to induce apoptosis through the intrinsic mitochondrial pathway, which is often associated with the inhibition of the PI3K/Akt signaling pathway.[1]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition by this compound contributes to its cytotoxic effects.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Induction of the Intrinsic Apoptosis Pathway
This compound's inhibition of survival signals can lead to the activation of the Bcl-2 family-dependent intrinsic apoptosis pathway.
Caption: Induction of the intrinsic apoptosis pathway by this compound.
By employing rigorous experimental design with appropriate controls and a thorough understanding of the underlying molecular mechanisms, researchers can confidently validate the anticancer activity of this compound and contribute to the development of novel cancer therapeutics.
References
- 1. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Confirming the Chemical Maze: A Comparative Guide to Analytical Methods for Destruxin E Analogs
For researchers, scientists, and drug development professionals navigating the intricate world of cyclic hexadepsipeptides, the precise structural confirmation of Destruxin E analogs is a critical step. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies to aid in the selection and application of the most suitable methods.
The robust and unambiguous elucidation of the three-dimensional structure of this compound and its derivatives is paramount for understanding their structure-activity relationships, mechanism of action, and potential therapeutic applications. The principal analytical techniques for this structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method offers unique insights into the molecular architecture, and a combination of these techniques is often employed for complete and accurate characterization.
At a Glance: Comparison of Analytical Methods
| Analytical Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, connectivity of atoms, stereochemistry. | Provides information on solution-state conformation, which is often biologically relevant. Non-destructive. | Requires relatively large amounts of pure sample. Complex spectra can be challenging to interpret for larger molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, amino acid sequence through fragmentation. | High sensitivity, requires very small sample amounts. Ideal for rapid screening and identification of known and unknown analogs in complex mixtures. | Provides limited information on 3D structure and stereochemistry. Fragmentation patterns can be complex. |
| X-ray Crystallography | Precise 3D structure in the solid state, absolute stereochemistry. | Provides the most accurate and detailed atomic-level structure. | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the biologically active conformation in solution. |
In-Depth Analysis: Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the de novo structure elucidation of novel this compound analogs and for confirming the structure of known compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically utilized.
Quantitative Data Comparison: ¹³C NMR Chemical Shifts (δ) of Selected this compound Analogs
| Carbon Atom | [β-Me-Pro] this compound Chlorohydrin | Pseudodestruxin C |
| α-Hydroxy Acid | ||
| C-2 | 171.5 | 171.8 |
| C-3 | 70.9 | 71.2 |
| C-4 | 55.1 | 55.3 |
| C-5 | 45.9 | 46.1 |
| Proline Analog | ||
| C-α | 60.3 | 60.5 |
| C-β | 30.1 | 30.3 |
| C-γ | 25.4 | 25.6 |
| C-δ | 47.8 | 48.0 |
| β-Me | 18.9 | - |
| Isoleucine | ||
| C-α | 58.7 | 58.9 |
| C-β | 37.2 | 37.4 |
| C-γ | 25.1 | 25.3 |
| C-γ' | 15.8 | 16.0 |
| C-δ | 11.6 | 11.8 |
| N-Me-Valine | ||
| C-α | 62.1 | 62.3 |
| C-β | 31.5 | 31.7 |
| C-γ | 19.8 | 20.0 |
| C-γ' | 19.5 | 19.7 |
| N-Me | 33.2 | 33.4 |
| N-Me-Alanine | ||
| C-α | 52.8 | 53.0 |
| C-β | 14.7 | 14.9 |
| N-Me | 31.9 | 32.1 |
| β-Alanine | ||
| C-α | 35.6 | 35.8 |
| C-β | 48.9 | 49.1 |
Data compiled from available literature. Chemical shifts are in ppm relative to a standard reference.
Experimental Protocol: 2D NMR for Structural Elucidation of this compound Analogs
A comprehensive suite of 2D NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) resonances and establishing the connectivity and spatial relationships within the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition: Obtain standard 1D ¹H and ¹³C{¹H} spectra to identify the types of protons and carbons present and their general chemical environments.
-
2D Homonuclear Correlation Spectroscopy (COSY): Perform a gCOSY experiment to establish ¹H-¹H spin-spin coupling networks, which helps in identifying adjacent protons within the amino acid and hydroxy acid residues.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Run a gHSQC experiment to correlate directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbons attached to specific protons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Acquire a gHMBC spectrum to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This experiment is vital for connecting the individual amino acid and hydroxy acid residues by observing correlations across the amide and ester bonds, thus establishing the cyclic sequence.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Perform a NOESY or ROESY experiment to identify through-space correlations between protons that are close in proximity. This information is critical for determining the three-dimensional conformation and stereochemistry of the molecule.
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). The combination of COSY, HSQC, HMBC, and NOESY/ROESY data allows for the complete assignment of all ¹H and ¹³C chemical shifts and the determination of the final structure.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the rapid identification and characterization of this compound analogs, particularly in complex mixtures. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination, while tandem mass spectrometry (MS/MS) reveals the sequence of the amino and hydroxy acid residues through characteristic fragmentation patterns.
Quantitative Data Comparison: Key MS/MS Fragments of Destruxin Analogs
| Destruxin Analog | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| Destruxin A | 578.3 | 465.3, 368.2, 255.2, 158.1 | Sequential loss of amino acid and hydroxy acid residues |
| Destruxin B | 594.4 | 481.3, 384.2, 271.2, 158.1 | Sequential loss of amino acid and hydroxy acid residues |
| This compound | 594.3 | 481.3, 384.2, 271.2, 158.1 | Sequential loss of amino acid and hydroxy acid residues |
Note: The fragmentation pattern is highly dependent on the instrument and collision energy. The m/z values are approximate and serve for comparative purposes.
Experimental Protocol: LC-MS/MS for the Analysis of this compound Analogs
This protocol outlines a general procedure for the separation and identification of this compound analogs from a fungal extract.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Load the filtered fungal culture broth onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the destruxins with methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., methanol/water).
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the relatively nonpolar destruxins.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.
-
MS Scan: Acquire full scan MS data over a mass range of m/z 100-1000 to detect the precursor ions of potential destruxin analogs.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the detected precursor ions to obtain fragmentation spectra.
-
Data Analysis: Compare the accurate mass of the precursor ions and the fragmentation patterns with known destruxins in a database or interpret the spectra de novo to identify new analogs.
-
X-ray Crystallography
For an unambiguous determination of the solid-state conformation and absolute stereochemistry, X-ray crystallography is the gold standard. This technique, however, is contingent on the ability to grow high-quality single crystals of the this compound analog.
Experimental Data: Crystallographic Data for Destruxin B
The crystal structure of Destruxin B has been successfully determined, providing valuable insights into its three-dimensional arrangement in the solid state.[1]
-
Crystal System: Orthorhombic
-
Space Group: P2₁2₁2₁
-
Key Conformational Feature: The backbone of the peptide is asymmetric and is comprised of five trans peptide and ester units and one cis peptide unit.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow diffraction-quality single crystals. This is typically achieved by slow evaporation of a solution of the purified this compound analog in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or other techniques. An initial model of the structure is built and then refined against the experimental data to obtain the final, accurate atomic coordinates.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the identification of new this compound analogs and the characteristic fragmentation pathway of the Destruxin core structure.
References
Unraveling Destruxins: A Comparative Guide to LC-MS/MS Identification Strategies
For researchers, scientists, and drug development professionals, the accurate identification of both known and novel destruxins is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, offering insights into experimental protocols and data to facilitate robust and sensitive analysis of these cyclic hexadepsipeptide mycotoxins.
Destruxins, a class of mycotoxins produced by various entomopathogenic fungi such as Metarhizium anisopliae, exhibit a wide range of biological activities, including insecticidal, phytotoxic, and potential therapeutic properties.[1] Their structural diversity presents a significant analytical challenge, necessitating powerful techniques for both the targeted quantification of known analogs and the structural elucidation of novel derivatives. LC-MS/MS has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.[1] This guide explores various LC-MS/MS approaches, from sample preparation to mass analysis, to aid in the effective identification of these complex molecules.
Experimental Protocols: A Step-by-Step Approach to Destruxin Analysis
The successful analysis of destruxins by LC-MS/MS is critically dependent on meticulous sample preparation and optimized chromatographic and spectrometric conditions. Below are detailed protocols for common extraction techniques and analytical parameters.
Sample Preparation: Extracting Destruxins from Complex Matrices
The choice of sample preparation method is crucial for accurate quantification and is matrix-dependent. Two widely used methods are QuEChERS for solid samples and Solid-Phase Extraction (SPE) for liquid cultures.[1]
Protocol 1: QuEChERS-Based Extraction from Plant Matrices [1]
This method is suitable for complex matrices like strawberries and maize.[1]
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately vortex for 1 minute to prevent salt agglomeration.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer to a clean tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant, filter through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Fungal Cultures [1]
This protocol is designed for the purification of destruxins from liquid fungal culture broths.[1]
-
Centrifuge the fungal culture to remove mycelia and obtain the culture filtrate.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (MeOH) followed by 5 mL of water (H₂O).
-
Load 10 mL of the culture filtrate onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of H₂O to remove interfering substances.
-
Elute the destruxins with 5 mL of MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is typically employed for the separation of destruxins.[1]
-
Column: Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Gradient: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the relatively hydrophobic destruxins.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min for analytical scale columns.
Mass Spectrometry (MS) Conditions
Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been successfully used for destruxin analysis.[2][3] High-resolution mass spectrometry (HRMS), such as Orbitrap, is particularly valuable for the identification of unknown destruxins due to its high mass accuracy.[4][5][6]
-
Ionization: ESI or APCI, typically in positive ion mode.[2][3]
-
Acquisition Mode: For known destruxins, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and selectivity. For unknown identification, full scan and data-dependent MS/MS (dd-MS2) on a high-resolution instrument like a Q-Orbitrap is preferred.[4][5]
-
Collision Energy (CE): Optimization is required for each instrument and specific MRM transition to achieve the highest sensitivity.[1]
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized according to the manufacturer's guidelines.[1]
Comparative Performance of LC-MS/MS Methodologies
The choice of analytical strategy significantly impacts the ability to identify and characterize destruxins. While traditional LC-MS/MS methods are effective for known compounds, hybrid high-resolution systems offer distinct advantages for untargeted analysis and the discovery of novel analogs.
| Parameter | Triple Quadrupole (QqQ) MS | Quadrupole-Orbitrap (Q-Orbitrap) HRMS |
| Primary Application | Targeted quantification of known destruxins | Untargeted screening, identification of unknown destruxins, structural elucidation |
| Selectivity | High (using MRM) | Very High (high mass resolution) |
| Sensitivity | Very High (in MRM mode) | High |
| Mass Accuracy | Low | High (<5 ppm)[3] |
| Data Acquisition | MRM, Product Ion Scan, Neutral Loss Scan | Full Scan, dd-MS2 |
| Identification of Unknowns | Limited | Excellent, based on accurate mass and fragmentation patterns[4][6] |
Table 1: Comparison of Triple Quadrupole and Quadrupole-Orbitrap Mass Spectrometry for Destruxin Analysis.
A study utilizing a hybrid quadrupole-Orbitrap mass spectrometer successfully identified nineteen known destruxins and elucidated the structures of four previously unknown ones (C₁, Ed₂, G, and G₁) in Metarhizium brunneum.[6] This highlights the power of HRMS in expanding the known family of these mycotoxins. The high mass accuracy allows for the generation of potential empirical formulas, which, combined with the detailed fragmentation data, enables confident structural characterization.[4]
Quantitative Data Summary
The following table summarizes the quantitative performance of a UHPLC-QTOF-MS method for the analysis of Destruxin A in different plant matrices, demonstrating the sensitivity of modern LC-MS/MS techniques.
| Analyte | Matrix | Limit of Quantification (LOQ) (ppb) | Linearity Range (ppb) | Inter-assay Repeatability (RSD) (%) | Accuracy (%) |
| Destruxin A | Strawberry | < 2.0 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
| Destruxin A | Maize | < 3.2 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
Table 2: Quantitative Performance of a UHPLC-QTOF-MS Method for Destruxin A Analysis. [1]
Visualizing the Workflow and Fragmentation
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a simplified fragmentation pathway for Destruxin A.
Caption: Experimental workflow for destruxin analysis.
Caption: Simplified fragmentation of Destruxin A in MS/MS.
The fragmentation of destruxins is a key aspect of their identification. Collision-induced dissociation (CID) typically leads to the consecutive loss of amino acid residues, generating a series of characteristic product ions that can be used to sequence the cyclic peptide and identify the specific destruxin analog.[3]
Conclusion
LC-MS/MS is an indispensable tool for the comprehensive analysis of destruxins. The choice between targeted analysis using triple quadrupole instruments and untargeted screening with high-resolution mass spectrometry depends on the research goals. For the identification of known destruxins with high sensitivity, a triple quadrupole system is ideal. However, for the discovery and structural elucidation of novel destruxins, the high mass accuracy and detailed fragmentation capabilities of instruments like the Q-Orbitrap are essential. By employing the appropriate sample preparation techniques and optimized LC-MS/MS conditions, researchers can effectively navigate the complexity of the destruxin family, paving the way for a deeper understanding of their biological roles and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical strategy for determination of known and unknown destruxins using hybrid quadrupole-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Destruxin A and E: A Comparative Guide to their Insecticidal Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal properties of Destruxin A and Destruxin E, two potent mycotoxins produced by the entomopathogenic fungus Metarhizium anisopliae. This document synthesizes available experimental data to objectively compare their performance against various insect species, details the methodologies for key experiments, and visualizes their mechanisms of action.
Quantitative Analysis of Insecticidal Activity
The insecticidal efficacy of Destruxins A and E varies significantly across different insect species and experimental conditions. The following tables summarize the available quantitative data on their toxicity. It is important to note that direct comparisons between studies may be limited due to variations in bioassay methods, insect life stages, and toxin preparations.
Table 1: Comparative in vitro Cytotoxicity of Destruxin A and E
| Toxin | Cell Line | Insect Species | Assay Duration | LC50 (ppm) | Reference |
| Destruxin A | Sf9 | Spodoptera frugiperda (Lepidoptera) | 24 hours | 5 - 12 | [1][2] |
| This compound | Sf9 | Spodoptera frugiperda (Lepidoptera) | 24 hours | No effect up to 500 ppm | [1][2] |
Table 2: Insecticidal Activity of Destruxin A against Various Insect Species
| Insect Order | Insect Species | Bioassay Method | LD50/LC50 | Reference |
| Lepidoptera | Spodoptera litura (Tobacco Cutworm) | Topical Application | 0.237 µg/g body weight | [3] |
| Ingestion | 0.17 µg/g body weight | [3] | ||
| Combined (Topical + Ingestion) | 0.045 µg/g body weight | [3] | ||
| Palpita unionalis (Olive Fruit Moth) | Not Specified | LC50: 151 ppm (as Destruxin A-760) | [4][5] | |
| Hemiptera | Aphids (species not specified) | Not Specified | LC50: 50-70 ppm | [6] |
| Saissetia oleae (Olive Scale) | Not Specified | LC50: 163 ppm (as Destruxin A-760) | [7] | |
| Diptera | Ceratitis capitata (Mediterranean Fruit Fly) | Oral Administration | LC50: 104.92 ppm | [8] |
Table 3: Insecticidal Activity of this compound
| Insect Order | Insect Species | Bioassay Method | Observation | Reference |
| Diptera | Mosquito larvae | Not Specified | Highest mortality among four tested Destruxins | [9] |
| Lepidoptera | Galleria mellonella | Injection | LC50 determined; induces ultrastructural alterations in hemocytes | [10] |
Experimental Protocols
The assessment of the insecticidal activity of Destruxins involves a variety of bioassay techniques. The selection of a specific method is contingent on the target insect's feeding behavior and developmental stage.
1. Injection Bioassay:
This method introduces a precise dose of the toxin directly into the insect's hemocoel, bypassing external barriers like the cuticle and gut.
-
Preparation of Toxin Solution: Destruxin A or E is dissolved in a suitable solvent (e.g., acetone or ethanol) and then diluted to the desired concentrations with a carrier solution (e.g., insect saline or sterile water).
-
Insect Immobilization: Test insects are immobilized, typically by chilling them on ice.
-
Injection: A calibrated microinjector is used to deliver a precise volume of the toxin solution into the insect's hemocoel, usually through the intersegmental membrane.
-
Observation: Post-injection, insects are housed under controlled conditions (temperature, humidity, and photoperiod) and monitored for mortality and sublethal effects at regular intervals.
2. Ingestion Bioassay:
This assay evaluates the oral toxicity of the Destruxins.
-
Diet Preparation: For chewing insects, the toxin is incorporated into an artificial diet at various concentrations. For sucking insects, host plant leaves are coated with a solution of the toxin.
-
Feeding: The treated diet or plant material is provided to the test insects for a defined period.
-
Observation: After the feeding period, insects are transferred to a toxin-free diet and observed for mortality and other toxic effects over time.
3. Topical Application Bioassay:
This method assesses the contact toxicity of the Destruxins.
-
Preparation of Toxin Solution: The Destruxin is dissolved in a volatile solvent like acetone.
-
Application: A microapplicator is used to apply a precise volume of the toxin solution to the dorsal surface of the insect's thorax or abdomen.
-
Observation: The treated insects are monitored for mortality and other symptoms of toxicity under controlled environmental conditions.
Mechanism of Action: Signaling Pathways
Destruxins, particularly Destruxin A, exert their insecticidal effects through multiple mechanisms, with immunosuppression being a key factor.
Destruxin A-Mediated Immunosuppression
Destruxin A is a potent suppressor of the insect's innate immune system, affecting both cellular and humoral responses.[11][12] It has been shown to specifically inhibit the Immune deficiency (IMD) and Toll signaling pathways, which are crucial for the production of antimicrobial peptides (AMPs) in response to pathogenic infections.[1][13] By downregulating AMP gene expression, Destruxin A compromises the insect's ability to combat infections, rendering it more susceptible to the invading pathogen.[6]
Experimental Workflow for Assessing Cross-Reactivity
A generalized workflow for evaluating the cross-reactivity of Destruxins A and E across different insect species is depicted below. This process involves selecting target species, performing bioassays, and analyzing the resulting data to determine and compare the toxins' efficacy.
References
- 1. Fungal peptide Destruxin A plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. View of Toxicity of Two Extracted Destruxin Against Palpita unionalis (Lepidoptera: Crambidae) under Laboratory and Field Conditions | American Journal of Chemistry [onlinesciencepublishing.com]
- 5. Toxicity of Two Extracted Destruxin Against Palpita unionalis (Lepidoptera: Crambidae) under Laboratory and Field Conditions | American Journal of Chemistry [onlinesciencepublishing.com]
- 6. benchchem.com [benchchem.com]
- 7. sumerianz.com [sumerianz.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Destruxin E: A Comparative Analysis of its Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Destruxin E, a secondary metabolite from the entomopathogenic fungus Metarhizium anisopliae, across various cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of its anti-cancer potential, supported by detailed experimental protocols and pathway visualizations.
Quantitative Comparison of Cytotoxicity
This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines, with its efficacy typically observed in the nanomolar range. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time |
| HCT116 | Colon Carcinoma | 67 nM[1] | 48 hours |
| HCT116 | Colon Carcinoma | 40 nM[2] | Not Specified |
| KB-31 | Oral Cancer | 50 nM[2] | Not Specified |
| A549 | Non-Small Cell Lung Cancer | Active in the nanomolar range[1][3] | Not Specified |
| CaCo-2 | Colorectal Adenocarcinoma | Active in the nanomolar range[1][3] | Not Specified |
| KB-3-1 | Cervical Carcinoma | Active in the nanomolar range[1][3] | Not Specified |
| P388 | Mouse Leukemia | Cytotoxic effects observed at 0.001 µg/mL | Not Specified |
| L1210 | Mouse Leukemia | Cytotoxic effects observed at 0.1 µg/mL | Not Specified |
Mechanism of Action
The cytotoxic effects of this compound are largely attributed to the induction of apoptosis (programmed cell death). This is primarily achieved through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation.[1][3] Furthermore, the anticancer activity of this compound is also associated with the disturbance of the intracellular redox balance.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After the 24-hour incubation, remove the existing medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating the cells with this compound for the desired time, harvest both the adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizing the Molecular Impact
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathway affected by this compound.
References
- 1. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Nature's Arsenal: A Comparative Guide to the Structure-Activity Relationships of Destruxin Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various destruxin derivatives. By delving into their structure-activity relationships (SAR), we aim to illuminate the molecular nuances that govern their insecticidal, anticancer, and antiviral properties, supported by experimental data and detailed methodologies.
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. These natural compounds have garnered significant interest due to their diverse and potent biological activities. Understanding the relationship between their chemical structures and biological functions is paramount for the development of novel insecticides, therapeutic agents, and research tools. This guide synthesizes experimental data to provide a comparative overview of different destruxin derivatives.
Comparative Biological Activity of Destruxin Derivatives
The biological efficacy of destruxin derivatives is highly dependent on the nature and stereochemistry of the amino acid residues at specific positions within the cyclic peptide core, as well as modifications to the α-hydroxy acid side chain. The following tables summarize the quantitative data on the insecticidal, anticancer, and antiviral activities of key destruxin derivatives.
Insecticidal Activity
The insecticidal properties of destruxins are a key area of investigation for the development of bio-pesticides. The activity varies significantly among derivatives and target insect species.
| Destruxin Derivative | Target Insect | Assay Type | Activity Metric (Unit) | Value | Reference |
| Destruxin A | Spodoptera litura | Contact | LC50 (mg/L) | 197.98 (at 48h) | [1][2] |
| Destruxin B | Spodoptera litura | Contact | LC50 (mg/L) | 292.00 (at 48h) | [1][2] |
| Destruxin E | Spodoptera litura | Contact | LC50 (mg/L) | 113.99 (at 48h) | [1][2] |
| Destruxin A | Spodoptera litura | Ingestion | LD50 (µg/g) | 0.17 | [3][4] |
| Crude Destruxin | Spodoptera litura | Topical | LD50 (µg/g) | 0.237 | [3][4] |
| Crude Destruxin | Spodoptera litura | Combined | LD50 (µg/g) | 0.045 | [3][4] |
| Destruxin A4 | Drosophila melanogaster | - | LC50 (ppm) | 41 | [5] |
| Destruxin A5 | Drosophila melanogaster | - | LC50 (ppm) | 52 | [5] |
Structure-Activity Relationship Insights (Insecticidal):
-
Side Chain at Position 3: The nature of the side chain at the third amino acid residue significantly influences insecticidal potency. For instance, the epoxide group in the side chain of this compound contributes to its higher contact toxicity against Spodoptera litura compared to Destruxin A and B.[1][2]
-
Method of Application: The route of administration plays a crucial role in the observed toxicity. Combined ingestion and topical application of crude destruxin extracts result in a significantly lower LD50 value in S. litura larvae compared to individual application methods, suggesting a synergistic effect.[3][4]
Anticancer Activity
Several destruxin derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, making them promising candidates for anticancer drug development.
| Destruxin Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Destruxin B | H1299 (Lung Cancer) | IC50 | 4.1 | [6] |
| Destruxin B | GNM (Oral Cancer) | IC50 (at 24h) | Not specified | [7][8] |
| Destruxin B | TSCCa (Oral Cancer) | IC50 (at 24h) | Not specified | [7][8] |
| Destruxin B | A549 (Lung Cancer) | - | Induces apoptosis | [9][10] |
Structure-Activity Relationship Insights (Anticancer):
-
Apoptosis Induction: Destruxin B has been shown to induce apoptosis in human non-small cell lung cancer cells through a Bcl-2 family-dependent mitochondrial pathway.[9][10] This activity is associated with the activation of caspases and modulation of pro- and anti-apoptotic proteins.[9][10]
-
Wnt/β-catenin Pathway Inhibition: Destruxin B has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in the development of colorectal cancer. This inhibition leads to reduced expression of downstream target genes involved in cell proliferation and survival.[11]
Antiviral Activity
The antiviral potential of destruxins is an emerging area of research, with some derivatives showing activity against various viruses. However, comprehensive comparative data is still limited.
Destruxins have been reported to possess antiviral properties, but specific EC50 values for a range of derivatives against different viruses are not yet well-documented in publicly available literature.[12][13]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of destruxin derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells/ml (100 µl/well) and allow them to adhere and recover for 24 hours in a humidified incubator with 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of the destruxin derivatives in the appropriate cell culture medium. Add 100 µl of the compound solutions to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to achieve a final concentration of 0.45 mg/ml.[15] Incubate the plate for 1 to 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[15]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[15] Mix thoroughly to ensure complete solubilization.[15]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Insect Bioassay (Microinjection)
This method allows for the direct and precise administration of destruxins into the insect hemocoel to determine their lethal dose (LD50).
-
Preparation of Destruxin Solution: Prepare a stock solution of the destruxin derivative in a suitable solvent (e.g., 10% acetone in sterile water). Perform serial dilutions to obtain the desired concentrations for injection.
-
Insect Anesthetization: Anesthetize the insects (e.g., larvae) using CO2 or by chilling them on ice to immobilize them for the injection procedure.[16]
-
Microinjection: Under a stereomicroscope, use a calibrated glass capillary needle attached to a microinjector to inject a precise volume of the destruxin solution into the insect's hemocoel. The injection site is typically a soft intersegmental membrane.[16] A control group should be injected with the solvent vehicle only.[16]
-
Post-Injection Monitoring: House the injected insects in individual containers with access to food and maintain them under controlled environmental conditions (temperature, humidity, and photoperiod).[16]
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the lack of movement in response to gentle prodding.[16]
-
Data Analysis: Use the mortality data from the different dose groups to calculate the LD50 value using statistical methods such as probit analysis.[16]
Signaling Pathways and Mechanisms of Action
The biological activities of destruxin derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.
Anticancer Mechanism of Destruxin B
Destruxin B exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective apoptotic cell death effects of oral cancer cells treated with destruxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Preclinical evaluation of destruxin B as a novel Wnt signaling target suppressing proliferation and metastasis of colorectal cancer using non-invasive bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungal peptide Destruxin A plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unlocking Synergistic Potential: A Comparative Guide to Destruxin E in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional anticancer drugs. Destruxin E, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a promising candidate. Exhibiting potent anticancer activity at nanomolar concentrations, this compound's unique mechanisms of action suggest its potential to enhance the efficacy of standard chemotherapeutic agents and overcome drug resistance. This guide provides a comprehensive comparison of this compound's potential synergistic effects with other anticancer drugs, supported by available experimental data and detailed methodologies.
Overcoming Chemoresistance: The Power of this compound
A pivotal study has demonstrated that this compound can overcome Bcl-xL-mediated resistance to a variety of anticancer drugs.[1] Bcl-xL is an anti-apoptotic protein often overexpressed in cancer cells, contributing to chemoresistance. By inhibiting the Vacuolar H+-ATPase (V-ATPase), this compound restores a caspase-independent apoptotic pathway, thereby re-sensitizing resistant cancer cells to the effects of chemotherapeutic agents.[1] This finding is significant as it suggests a broad applicability of this compound in combination with drugs that have different modes of action.
While specific quantitative data on the synergistic effects of this compound with doxorubicin, cisplatin, or paclitaxel is not yet extensively available in published literature, its dual action as a V-ATPase inhibitor and a PI3K/Akt pathway inhibitor provides a strong rationale for its synergistic potential. Inhibition of the PI3K/Akt pathway is a well-established strategy to enhance the efficacy of various chemotherapeutic agents.[2][3][4][5][6][7][8][9][10][11][12][13][14]
Data Summary: Anticancer Activity of Destruxins
The following table summarizes the reported IC50 values for this compound and other Destruxins in various cancer cell lines, highlighting their potent single-agent anticancer activity.
| Destruxin Derivative | Cancer Cell Line | IC50 Concentration | Assay | Reference |
| This compound | KB-3-1 (Oral Carcinoma) | 0.05 µM | MTT | [15] |
| This compound | HCT116 (Colon Cancer) | 67 nM | MTT | [15] |
| This compound | A549 (Lung Cancer) | Not Specified | MTT | [15] |
| This compound | CaCo-2 (Colon Cancer) | Not Specified | MTT | [15] |
| Destruxin B | A549 (Lung Cancer) | 4.9 µM | MTT | [16] |
| Destruxin B | H1299 (Lung Cancer) | 4.1 µM | MTT | [16] |
Experimental Protocols
To facilitate further research into the synergistic effects of this compound, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with other anticancer drugs.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other anticancer drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the other anticancer drug, and their combinations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated cells as controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound and its combination partners.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other anticancer drugs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the drugs as described for the MTT assay.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.
Western Blotting
This technique is used to analyze the expression of key proteins in signaling pathways affected by the drug combinations.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-xL, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the drug combinations and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Mechanisms and Workflows
To better understand the synergistic potential of this compound, the following diagrams illustrate the key signaling pathways and a general workflow for assessing drug synergy.
Conclusion
This compound presents a compelling case for further investigation as a synergistic partner in combination cancer therapy. Its ability to overcome chemoresistance by inhibiting V-ATPase and its role as a PI3K/Akt pathway inhibitor provide a solid foundation for its potential to enhance the efficacy of conventional anticancer drugs like doxorubicin, cisplatin, and paclitaxel. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore and validate the synergistic potential of this compound, ultimately contributing to the development of more effective and targeted cancer treatments.
References
- 1. Vacuolar H+‐ATPase inhibitors overcome Bcl‐xL‐mediated chemoresistance through restoration of a caspase‐independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear phospho-Akt increase predicts synergy of PI3K inhibition and doxorubicin in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. scispace.com [scispace.com]
- 6. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined PI3K Inhibitor and Eribulin Enhances Anti-Tumor Activity in Preclinical Models of Paclitaxel-Resistant, PIK3CA-Mutated Endometrial Cancer | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Destruxin E
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Destruxin E, a cyclodepsipeptide mycotoxin. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to mitigate environmental contamination. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Safety Precautions
This compound and its analogs are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] Before handling this compound, it is imperative to be familiar with its hazard profile and to take appropriate safety measures.
Personal Protective Equipment (PPE):
-
Protective Clothing: Wear appropriate protective clothing.[1][2]
-
Eye Protection: Use eye protection, such as safety glasses or goggles.[1][2]
-
Face Protection: A face shield may be necessary for operations with a risk of splashing.[2]
-
Respiratory Protection: Use only in a well-ventilated area or outdoors.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
Handling:
-
Avoid all personal contact, including inhalation.[1]
-
Do not eat, drink, or smoke when using this product.[1][2][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Clear the area of all personnel.[1]
-
Wearing appropriate PPE, clean up all spills immediately.[1]
-
Avoid breathing vapors, aerosols, or dusts and prevent contact with skin and eyes.[1]
-
Contain the spill with sand, earth, or vermiculite.[1]
-
Collect the recoverable product into labeled containers for recycling or disposal.[1]
-
Absorb the remaining product with sand, earth, or vermiculite and place it in appropriate containers for disposal.[1]
-
Wash the area and prevent runoff from entering drains or waterways.[1]
Major Spills:
-
Alert the fire brigade and inform them of the location and nature of the hazard.[1]
-
Control personal contact with the substance by using the required protective equipment.[1]
-
Prevent the spillage from entering drains or waterways.[1]
-
If contamination of drains or waterways occurs, advise emergency services immediately.[1]
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous waste. Disposal must be carried out in accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Place all this compound waste, including contaminated materials (e.g., pipette tips, gloves, absorbent materials), into a suitable, clearly labeled, and sealed container. The label should identify the contents as "Hazardous Waste: this compound".
-
-
Storage:
-
Authorized Disposal:
-
Prohibited Actions:
-
NEVER pour this compound down the sink, toilet, or any other drain.[4] This can contaminate waterways, as many wastewater treatment facilities are not equipped to remove such compounds.[4]
-
NEVER dispose of this compound in the regular trash.
-
NEVER reuse empty containers that have held this compound, as residual contamination can cause serious harm.[4]
-
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary statements associated with this compound and its analogs.
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed.[2][3] | P264 | Wash all exposed external body areas thoroughly after handling.[1][2][3] |
| H312 | Harmful in contact with skin.[1][3] | P270 | Do not eat, drink or smoke when using this product.[1][2][3] |
| H315 | Causes skin irritation.[1][2] | P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1][2][3] |
| H319 | Causes serious eye irritation.[1][2] | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| H332 | Harmful if inhaled.[1][3] | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2][3] |
| H335 | May cause respiratory irritation.[1][2] | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | ||
| P405 | Store locked up.[1][2][3] | ||
| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][2][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
It is important to note that while some research suggests destruxins may decompose in the environment, this does not replace the need for formal and compliant disposal procedures for the concentrated chemical product used in a laboratory setting.[5] The procedures outlined in this document are based on established safety protocols for handling hazardous chemicals and are designed to minimize risk to personnel and the environment. Always consult your institution's specific safety guidelines and local regulations.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Destruxin E
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Destruxin E. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
This compound is a cyclodepsipeptide mycotoxin with demonstrated cytotoxic effects.[1][2][3] Adherence to strict safety protocols is crucial to minimize exposure risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Situation | Required PPE |
| Handling solid (powder) form | - Full-face respirator with P100 (HEPA) and organic vapor cartridges- Disposable coveralls- Chemical-resistant gloves (Nitrile)- Safety glasses or goggles- Disposable shoe covers |
| Preparing solutions and handling liquids | - Chemical fume hood- Half-face respirator with P100 (HEPA) and organic vapor cartridges- Lab coat or disposable gown- Chemical-resistant gloves (Nitrile)- Safety glasses or goggles |
| Spill cleanup | - Full-face respirator with P100 (HEPA) and organic vapor cartridges- Chemical-resistant disposable suit- Double-layered chemical-resistant gloves (Nitrile)- Chemical splash goggles- Chemical-resistant boot covers |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
1. Preparation (in a Chemical Fume Hood):
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the solid this compound within the fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid this compound in a suitable container.[4] Ensure the container is sealed before removing it from the fume hood.
2. Experimental Procedures:
-
All manipulations of this compound solutions should be performed within a chemical fume hood.
-
Use dedicated and clearly labeled equipment.
-
Transport solutions in sealed, secondary containers to prevent spills.
3. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound. A 10% bleach solution followed by a water rinse is a common practice for mycotoxin decontamination.
-
PPE Removal: Remove disposable PPE in the designated area, turning items inward to contain any contamination. Place them in a labeled hazardous waste bag. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, disposable lab coats) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically approved by your institution's environmental health and safety (EHS) department.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Cytotoxic").
3. Storage and Collection:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for arranging the collection and disposal of hazardous waste by a certified professional waste management company. Never dispose of this compound down the drain or in the regular trash.[5][6]
By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Toxicity testing of destruxins and crude extracts from the insect-pathogenic fungus Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medkoo.com [medkoo.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
